molecular formula C10H10BrNO2 B1448126 6-(4-Bromophenyl)morpholin-2-one CAS No. 1823362-79-3

6-(4-Bromophenyl)morpholin-2-one

Cat. No.: B1448126
CAS No.: 1823362-79-3
M. Wt: 256.1 g/mol
InChI Key: MIMVRWFOMBNKCQ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)morpholin-2-one is a synthetic organic compound featuring a morpholin-2-one scaffold substituted with a 4-bromophenyl group at the 6-position. This structure combines a saturated six-membered ring containing both nitrogen and oxygen heteroatoms with a halogenated aromatic system, making it a valuable intermediate in various research domains. The morpholine ring is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its influence on solubility and metabolic stability . The incorporated 4-bromophenyl group serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is provided as a for research use only (RUO) and is intended for use by qualified laboratory researchers. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

6-(4-bromophenyl)morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMVRWFOMBNKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(4-Bromophenyl)morpholin-3-one

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a valuable component in drug design. When incorporated into a lactam structure, forming a morpholinone, the resulting scaffold presents a rigid framework with defined vectors for substituent placement, enabling precise interactions with biological targets.

This guide provides a comprehensive technical overview of 6-(4-Bromophenyl)morpholin-3-one (CAS RN: 1368418-27-2), a specific derivative that combines the morpholinone core with a 4-bromophenyl substituent.[3] The presence of the bromine atom offers a handle for further synthetic modification via cross-coupling reactions and can significantly influence pharmacokinetic properties and target engagement through halogen bonding. While detailed experimental literature on this specific compound is sparse, this document, grounded in established chemical principles and data from analogous structures, serves as an authoritative guide for its synthesis, characterization, and potential applications.

This whitepaper is intended for researchers and drug development professionals, providing both the theoretical basis and practical protocols necessary to work with this compound of interest.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure. The placement of the carbonyl group and the phenyl substituent defines its chemical reactivity and potential biological function.

  • Systematic IUPAC Name: 6-(4-Bromophenyl)morpholin-3-one

  • CAS Registry Number: 1368418-27-2[3]

  • Molecular Formula: C₁₀H₁₀BrNO₂[3]

  • Molecular Weight: 256.10 g/mol [3]

Caption: 2D structure of 6-(4-Bromophenyl)morpholin-3-one.

Proposed Synthetic Pathway and Experimental Protocol

Causality Behind Experimental Choices: This approach is selected for its high probability of success, utilization of readily available starting materials, and straightforward reaction conditions. The key precursor, 2-amino-1-(4-bromophenyl)ethanol, provides the necessary stereocenter and the bromophenyl moiety. Chloroacetyl chloride is an effective and highly reactive acylating agent. The final cyclization is a classic intramolecular Williamson ether-type synthesis, which is typically efficient for forming 6-membered rings.

G A 2-Amino-1-(4-bromophenyl)ethanol (Precursor) C N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (Intermediate) A->C Step 1: N-Acylation B Chloroacetyl Chloride Triethylamine, DCM, 0°C to RT E 6-(4-Bromophenyl)morpholin-3-one (Final Product) C->E Step 2: Intramolecular Cyclization D Sodium Hydride (NaH) THF, 0°C to RT

Caption: Proposed two-step synthetic workflow for 6-(4-Bromophenyl)morpholin-3-one.

Detailed Experimental Protocol

Self-Validation: This protocol includes distinct steps with clear endpoints. The purity and identity of the intermediate and final product must be confirmed by TLC, NMR, and MS at each stage to validate the success of the preceding step before proceeding.

Step 1: Synthesis of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (Intermediate)

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-1-(4-bromophenyl)ethanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Step 2: Synthesis of 6-(4-Bromophenyl)morpholin-3-one (Final Product)

  • Reactor Setup: To a dry 250 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with dry hexane (3x) to remove the mineral oil.

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and cool to 0 °C.

  • Substrate Addition: Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the cyclized product should be monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to destroy any excess NaH, followed by the addition of water.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-60% ethyl acetate in hexane) to afford 6-(4-Bromophenyl)morpholin-3-one as a solid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are either known from supplier information or are predicted based on the chemical structure and established spectroscopic principles.

Physical Properties
PropertyValueSource
Appearance Yellow Solid[3]
Molecular Formula C₁₀H₁₀BrNO₂[3]
Molecular Weight 256.10[3]
Melting Point Not ReportedTo be determined experimentally
Solubility Not ReportedPredicted to be soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.
Storage Condition Sealed in dry, Room Temperature[3]
Predicted Spectroscopic Data for Structural Elucidation

The following table outlines the expected spectroscopic signatures for 6-(4-Bromophenyl)morpholin-3-one. Experimental verification against these predictions is the gold standard for structural confirmation.

TechniquePredicted SignatureRationale
¹H NMR (400 MHz, CDCl₃)δ 7.55 (d, 2H), 7.25 (d, 2H), 5.0 (dd, 1H, C6-H), 4.4 (d, 1H, C2-H), 4.2 (d, 1H, C2-H), 3.8 (dd, 1H, C5-H), 3.5 (dd, 1H, C5-H), ~3.0 (br s, 1H, N-H)Aromatic protons show characteristic doublet splitting. C6-H is a doublet of doublets, coupled to the two diastereotopic C5 protons. C2 protons are an AB quartet. N-H is typically a broad singlet.
¹³C NMR (100 MHz, CDCl₃)δ ~168 (C=O), ~140 (Ar C-Br), 132.2 (Ar CH), 128.0 (Ar CH), 122.0 (Ar C-ipso), ~75 (C6), ~68 (C2), ~45 (C5)The amide carbonyl (C3) is downfield. Aromatic signals appear in the 120-140 ppm range. The carbons attached to heteroatoms (C6, C2) are in the 65-80 ppm range.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O amide I band), ~1100 (C-O-C stretch)These are characteristic vibrational frequencies for the key functional groups present in the molecule.[4]
Mass Spec. (EI) m/z 255/257 ([M]⁺, ~1:1 ratio), 183/185 ([M-CH₂CO-NH]⁺), 155/157 ([M-C₄H₅NO₂]⁺), 76The molecular ion will show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns will correspond to the loss of stable neutral fragments.

Potential Biological Activity and Applications

While the specific biological profile of 6-(4-Bromophenyl)morpholin-3-one is yet to be published, its structural components suggest several promising avenues for investigation in drug discovery.

  • Anticancer Potential: The morpholine nucleus is a common feature in kinase inhibitors. For example, Gefitinib and Canertinib are EGFR kinase inhibitors containing a morpholine moiety.[1] Furthermore, compounds bearing a 4-bromophenyl group have shown potent activity in various anticancer assays.[6][7] The combination of these two pharmacophores suggests that 6-(4-Bromophenyl)morpholin-3-one could be a valuable candidate for screening against various cancer cell lines, particularly those driven by kinase signaling pathways.[8]

  • Antimicrobial Activity: Many heterocyclic compounds, including quinazolinones and oxadiazoles containing morpholine or bromophenyl groups, have demonstrated significant antibacterial and antifungal properties.[7][9][10] The rigid structure and potential for hydrogen bonding make this compound a candidate for evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • CNS Applications: The morpholine scaffold is also present in central nervous system (CNS) active agents. Its ability to improve solubility and cross the blood-brain barrier is well-documented. Further investigation into its potential as a scaffold for neurological targets may be warranted.

The 4-bromo substituent not only influences biological activity but also serves as a versatile synthetic handle for creating a library of analogs through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling extensive Structure-Activity Relationship (SAR) studies.

Conclusion

6-(4-Bromophenyl)morpholin-3-one is a heterocycle of significant interest, positioned at the intersection of several pharmacologically relevant structural motifs. This guide provides a robust framework for its synthesis and characterization, empowering researchers to access this compound for further study. The proposed two-step synthetic protocol is efficient and relies on well-understood chemical transformations. The predictive spectroscopic data serves as a benchmark for structural verification. Based on the analysis of its constituent fragments, this molecule holds considerable potential as a scaffold for developing novel therapeutics, particularly in the fields of oncology and infectious diseases. Future work should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its biological activity, and the exploration of its synthetic utility for library development.

References

  • Taylor & Francis. (2009, October 29). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

  • Meher, C. P., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Ryad, N., et al. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. [Link]

  • Földesi, T., et al. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Hoffman Fine Chemicals. CAS 1368418-27-2 | 6-(4-Bromophenyl)morpholin-3-one | MFCD21974910. [Link]

  • Meher, C. P., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

  • ResearchGate. (2015, May 31). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Uher, M., et al. (2008, June 15). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. [Link]

  • Inaboya, T., et al. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

Sources

An In-Depth Technical Guide to Substituted (4-Bromophenyl)morpholinones for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a specific class of heterocyclic compounds, substituted (4-bromophenyl)morpholinones. Due to the scarcity of published data on 6-(4-Bromophenyl)morpholin-2-one, this document will focus on a closely related and synthetically accessible isomer, 6-(4-Bromophenyl)morpholin-3-one . The principles, potential synthetic routes, and applications discussed herein are broadly applicable to this class of molecules and are intended to serve as a foundational resource for researchers in medicinal chemistry and materials science.

Core Compound Identification

The primary subject of this guide is 6-(4-Bromophenyl)morpholin-3-one. It is a derivative of morpholine, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, with a ketone at the 3-position and a 4-bromophenyl substituent at the 6-position.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 6-(4-Bromophenyl)morpholin-3-oneN/A
CAS Number 1368418-27-2[1]
Molecular Formula C10H10BrNO2[1]
Molecular Weight 256.1 g/mol [1]

Scientific Rationale and Potential Applications

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[2][3] Its presence is often associated with favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance that can enhance blood-brain barrier penetration.[3] The incorporation of a bromophenyl group introduces a site for further chemical modification (e.g., through cross-coupling reactions) and can enhance binding affinity to biological targets through halogen bonding.

Substituted morpholinones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals like the antiemetic drug Aprepitant.[4] The structural motif of a C-substituted morpholine is found in a variety of biologically active compounds with applications as antidepressants, appetite suppressants, and antitumor agents.[5] Consequently, 6-(4-bromophenyl)morpholin-3-one is a compound of significant interest for the development of novel therapeutics.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-(4-bromophenyl)morpholin-3-one involves a key cyclization step. The morpholinone ring can be formed through an intramolecular reaction of a suitable acyclic precursor.

G target 6-(4-Bromophenyl)morpholin-3-one precursor1 N-(2-hydroxy-2-(4-bromophenyl)ethyl)amino acid derivative target->precursor1 Intramolecular cyclization precursor2 2-amino-1-(4-bromophenyl)ethanol precursor1->precursor2 N-alkylation precursor4 Glycine ester or haloacetamide precursor1->precursor4 Coupling precursor3 4-bromostyrene oxide or 2-bromo-1-(4-bromophenyl)ethanol precursor2->precursor3 Aminolysis or substitution

Caption: Retrosynthetic analysis of 6-(4-bromophenyl)morpholin-3-one.

Proposed Experimental Protocol: A Step-by-Step Guide

This proposed synthesis involves a two-step process starting from a commercially available epoxide.

Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethanol

  • Reaction Setup: To a solution of 4-bromostyrene oxide in a suitable solvent such as isopropanol or ethanol, add an excess of aqueous ammonia.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the ring-opening of the epoxide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove excess ammonia. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-amino-1-(4-bromophenyl)ethanol.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 6-(4-Bromophenyl)morpholin-3-one

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-1-(4-bromophenyl)ethanol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Addition of Reagent: Cool the mixture in an ice bath and add a solution of ethyl bromoacetate or chloroacetyl chloride dropwise with stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Cyclization: The intermediate N-alkylated product will undergo spontaneous or base-catalyzed intramolecular cyclization to form the morpholinone ring. Gentle heating may be required to drive the cyclization to completion.

  • Work-up and Isolation: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The final product, 6-(4-bromophenyl)morpholin-3-one, can be purified by column chromatography or recrystallization to yield the desired compound.

G cluster_step1 Step 1: Amino Alcohol Formation cluster_step2 Step 2: Cyclization to Morpholinone start1 4-Bromostyrene Oxide reagent1 + Aqueous Ammonia start1->reagent1 product1 2-amino-1-(4-bromophenyl)ethanol reagent1->product1 start2 2-amino-1-(4-bromophenyl)ethanol product1->start2 reagent2 + Ethyl Bromoacetate / Base start2->reagent2 product2 6-(4-Bromophenyl)morpholin-3-one reagent2->product2

Caption: Proposed two-step synthesis of 6-(4-bromophenyl)morpholin-3-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 6-(4-bromophenyl)morpholin-3-one, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group, the methine proton at the 6-position, and the methylene protons of the morpholine ring.

    • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the morpholine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern characteristic of a bromine-containing molecule should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound.

Future Research Directions and Conclusion

6-(4-Bromophenyl)morpholin-3-one represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. Future research should focus on the biological evaluation of this compound and its derivatives against a range of therapeutic targets. The bromine atom provides a handle for further structural diversification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. This in-depth guide serves as a foundational resource to empower researchers to explore the potential of this and related substituted morpholinones.

References

  • Taylor & Francis Online. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

Sources

The Electronic Properties and Reactivity of the Lactone Ring in Morpholin-2-Ones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Morpholin-2-Ones in Drug Development

In the landscape of modern medicinal chemistry and polymer science, morpholin-2-ones occupy a privileged structural niche. As constrained, sp³-rich heterocyclic scaffolds, they are heavily utilized in the synthesis of peptidomimetics, chiral auxiliaries, and biodegradable poly(aminoesters) (). Unlike standard carbocyclic lactones, the reactivity of the morpholin-2-one lactone ring is fundamentally dictated by the transannular electronic influence of the adjacent endocyclic nitrogen atom.

As an application scientist, understanding the causality between the nitrogen's hybridization state and the lactone's electrophilicity is paramount. This guide dissects the electronic properties of the morpholin-2-one core, details its reactivity profiles, and provides field-proven, self-validating protocols for its functionalization and polymerization.

Electronic Properties: The Hybridization-Reactivity Paradigm

The thermodynamic stability and kinetic reactivity of the morpholin-2-one lactone ring are exquisitely sensitive to the substituents on the endocyclic nitrogen. The core mechanism governing this behavior is the degree of nitrogen pyramidalization.

  • N-Acyl Substitution (Planar Geometry): When the nitrogen is acylated (e.g., N-Boc), the lone pair is delocalized into the acyl carbonyl. This forces the nitrogen into an sp²-like planar geometry, preventing electron donation into the lactone ring. Consequently, the lactone carbonyl becomes highly electrophilic, and the enthalpy of ring-opening becomes highly favorable (

    
     kcal/mol).
    
  • N-Alkyl / N-Aryl Substitution (Pyramidal Geometry): Alkyl or aryl substituents result in an sp³-hybridized, pyramidal nitrogen. The localized lone pair engages in stereoelectronic interactions that stabilize the cyclic lactone form. This drastically lowers the thermodynamic driving force for ring-opening, rendering the molecule resistant to polymerization ().

G N_Subst N-Substituent Electronic Profile Acyl N-Acyl Substitution (Planar N, Delocalized) N_Subst->Acyl Alkyl N-Alkyl / N-Aryl Substitution (Pyramidal N, Localized) N_Subst->Alkyl Thermo_Acyl Favorable Ring-Opening Enthalpy (ΔH < -9.0 kcal/mol) Acyl->Thermo_Acyl Thermo_Alkyl Unfavorable Ring-Opening Enthalpy (ΔH > -8.7 kcal/mol) Alkyl->Thermo_Alkyl ROP_Yes Readily Undergoes Ring-Opening Polymerization Thermo_Acyl->ROP_Yes ROP_No Resistant to Polymerization Thermo_Alkyl->ROP_No

Logical flow of N-substituent electronic effects on morpholin-2-one reactivity.

Reactivity Profiles and Functionalization

Nucleophilic Ring-Opening

The lactone ring of morpholin-2-ones readily undergoes nucleophilic attack by secondary amines and alcohols. This stereoselective ring-opening yields optically active hydroxy amides, which are critical intermediates in the resolution of racemic amines. The equilibrium of these reactions is dictated by the nucleophile's strength and the steric hindrance surrounding the lactone core ().

Cross-Dehydrogenative Coupling (CDC)

Recent advances have expanded the reactivity of morpholin-2-ones beyond ring-opening. Through oxidative imidation, the C3 position adjacent to the nitrogen can be functionalized via Cross-Dehydrogenative Coupling (CDC). This allows for the direct attachment of cyclic imides, creating complex, skeletally diverse peptidomimetics without pre-functionalization (). Furthermore, asymmetric catalytic access to these structures has been elegantly achieved via aza-benzilic ester rearrangements ().

Quantitative Data Analysis

To guide synthetic planning, the following tables summarize the critical thermodynamic parameters and coupling efficiencies associated with morpholin-2-one reactivity.

Table 1: Thermodynamic Parameters for Ring-Opening Polymerization (ROP) Data synthesized from computational and experimental models.

Monomer SubstituentNitrogen HybridizationCalculated Enthalpy of Ring-Opening (

)
Polymerizability
N-Boc (Acyl) Planar (sp²-like)-9.3 kcal/molHighly Reactive
N-OBut (Acyl) Planar (sp²-like)-9.4 kcal/molHighly Reactive
N-Ph (Aryl) Pyramidal (sp³-like)-8.7 kcal/molUnreactive
N-Bn (Alkyl) Pyramidal (sp³-like)-4.9 kcal/molUnreactive

Table 2: Cross-Dehydrogenative Coupling (CDC) Reactivity with Cyclic Imides Reaction conditions: 60–80 °C, Copper catalyst, O₂ oxidant.

Morpholin-2-one CoreImide Coupling PartnerTemp.Yield (%)Causality for Yield Variance
N-PhenylPhthalimide60 °C93%Rigid 5-membered cyclic imide provides optimal nucleophilicity.
N-PhenylGlutarimide80 °C36%6-membered ring increases steric bulk, reducing coupling efficiency.
N-PhenylN-acetylacetamide60 °C0%Linear imides lack the conformational rigidity required for the CDC transition state.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each step contains an internal check for quality and completion.

Protocol 1: Organocatalytic Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of functionalized poly(aminoesters) from N-Boc-morpholin-2-one.

Step 1: Monomer Preparation and Desiccation

  • Action: Dissolve N-Boc-morpholin-2-one in anhydrous toluene.

  • Causality: Trace water acts as a potent chain transfer agent, which will prematurely terminate polymerization, broadening the dispersity (Đ) and lowering the molecular weight.

  • Validation: Perform a Karl Fischer titration on the solvent mixture prior to catalyst addition. Moisture must be strictly <10 ppm.

Step 2: Catalyst Initiation

  • Action: Add an organocatalyst (e.g., DBU) and an alcohol initiator under an argon atmosphere.

  • Causality: Utilizing an organocatalyst rather than a transition metal ensures the final polymer is free of toxic metal residues, a mandatory requirement for downstream in vivo drug delivery applications.

Step 3: Polymerization

  • Action: Stir the reaction at room temperature for 12 hours.

  • Causality: Room temperature prevents the thermal degradation of the kinetically sensitive N-acyl lactone while maintaining a steady propagation rate.

Step 4: Quenching and Dialysis

  • Action: Quench the reaction with benzoic acid. Transfer the mixture to a dialysis membrane (MWCO 1000 Da) and dialyze against pure methanol for 48 hours.

  • Causality: Dialysis in methanol selectively removes unreacted monomer and catalyst residues, which are highly soluble in polar protic solvents, while the poly(aminoester) is retained.

  • Validation: Analyze the retentate via ¹H NMR. The system is self-validating: the complete disappearance of the characteristic endocyclic methylene protons of the monomer confirms absolute purification.

G Step1 1. Monomer Prep N-Acyl Morpholin-2-one Step2 2. Catalyst Addition Organocatalyst + Initiator Step1->Step2 Step3 3. Polymerization Solvent, RT, Ar Atmosphere Step2->Step3 Step4 4. Purification Dialysis in Methanol Step3->Step4 Step5 5. Validation NMR & Yield Calculation Step4->Step5

Step-by-step experimental workflow for organocatalytic ring-opening polymerization.

Protocol 2: Kinetic Profiling of Nucleophilic Ring-Opening

Step 1: Reagent Mixing in Aprotic Media

  • Action: Dissolve the morpholin-2-one and the target secondary amine in freshly distilled DMSO with an internal standard (e.g., N,N-dimethyl-p-tolylsulfonamide).

  • Causality: DMSO provides a homogenous polar aprotic environment that heavily solvates cations but leaves nucleophilic anions/amines exposed, stabilizing the transition state of the nucleophilic attack.

Step 2: Thermal Activation and Aliquot Sampling

  • Action: Heat the mixture to 125 °C. Extract 0.5 mL aliquots at precise 30-minute intervals.

  • Causality: The elevated temperature overcomes the activation energy barrier for the sterically hindered secondary amine attack.

Step 3: Cold Quenching and HPLC Analysis

  • Action: Immediately plunge the extracted aliquots into empty test tubes set in an ice bath. Add 0.5 mL of 10% acetic acid in DMSO.

  • Causality: The rapid temperature drop arrests the reaction kinetics instantly. The acetic acid protonates reactive intermediates, converting them into stable forms suitable for reverse-phase chromatography.

  • Validation: Run the quenched aliquots on an HPLC. The protocol self-validates through mass balance: the sum of the integral areas of the starting material and the hydroxy amide product (normalized to the internal standard) must remain constant across all time points, proving the absence of degradative side reactions.

References

  • Kashima, C.; Harada, K. "Nucleophilic Ring-Opening Reactions of Morpholin-2-ones. A Resolution of dl-(Secondary-alkyl)amines." The Journal of Organic Chemistry, 1989. URL:[Link]

  • Phillips, A. M. F.; Pombeiro, A. J. L. "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions." Catalysts, 2023. URL:[Link]

  • Blake, T. R.; Waymouth, R. M. "Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters." Journal of the American Chemical Society, 2014. URL:[Link]

  • Lenci, E. et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 2018. URL:[Link]

  • Lin, X. et al. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 2021. URL:[Link]

Potential biological activity of 6-(4-Bromophenyl)morpholin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 6-(4-Bromophenyl)morpholin-2-one Scaffold: A Privileged Motif for Targeted Biological Activity

Executive Summary

The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a balanced lipophilic-hydrophilic profile. Within this class, the morpholin-2-one derivative—a cyclic lactone/lactam hybrid—offers a unique conformationally constrained backbone. When substituted at the 6-position with a 4-bromophenyl group, the resulting 6-(4-Bromophenyl)morpholin-2-one scaffold emerges as a highly potent pharmacophore. This technical guide elucidates the biological potential of this scaffold, focusing on its dual utility in neurodegenerative disease therapeutics (via monoamine oxidase B [MAO-B] inhibition) and as an antimicrobial peptidomimetic.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Morpholin-2-ones are frequently utilized in drug design to impart structural rigidity, mimicking peptide bonds while resisting proteolytic cleavage 1. The strategic addition of the 4-bromophenyl moiety at the 6-position serves two critical molecular functions:

  • Lipophilic Anchoring : The bulky, hydrophobic nature of the bromine atom significantly increases the compound's overall lipophilicity (ClogP). This facilitates superior membrane permeability and the ability to cross the blood-brain barrier (BBB), an absolute prerequisite for central nervous system (CNS) targets 2.

  • Halogen Bonding : In the context of enzyme inhibition, the bromine atom acts as a strong halogen bond donor. It establishes highly directional and stabilizing electrostatic interactions with electron-rich residues (such as Tyr326) within the substrate-binding cavity of target enzymes 2.

Furthermore, the scaffold's versatile bioactivity profile extends to antimicrobial applications, where the constrained morpholin-2-one core acts as an amino acid surrogate to disrupt bacterial cell wall synthesis 3.

SAR_Logic Core Morpholin-2-one Core (Metabolic Stability) Subst 6-Position Aryl Group (Lipophilic Anchor) Core->Subst Halo 4-Bromo Substitution (Halogen Bonding) Subst->Halo Target High-Affinity Binding (MAO-B / Peptidases) Halo->Target Synergistic Affinity

SAR logic tree mapping the structural features of the scaffold to its target affinity.

Pharmacological Signaling: MAO-B Inhibition Pathway

The primary CNS application for halogenated aryl-morpholines is the selective inhibition of MAO-B, an enzyme responsible for the oxidative deamination of dopamine. Overactivity of MAO-B is a hallmark of Parkinson's disease and other neurodegenerative disorders. By occupying the active site, the 6-(4-Bromophenyl)morpholin-2-one scaffold prevents dopamine degradation, thereby elevating synaptic dopamine levels and conferring a neuroprotective effect 4.

MAOB_Mech Drug 6-(4-Bromophenyl)morpholin-2-one Enzyme MAO-B Active Site (Tyr326 Interaction) Drug->Enzyme Halogen Bond Inhib Enzymatic Inhibition Enzyme->Inhib Dopa Prevention of Dopamine Oxidative Deamination Inhib->Dopa Neuro Neuroprotective Effect (CNS Therapeutics) Dopa->Neuro

Pharmacological signaling pathway demonstrating MAO-B inhibition and neuroprotection.

Quantitative Data Synthesis

The following table synthesizes representative structure-activity relationship (SAR) data for 6-aryl-morpholin-2-one derivatives. The data highlights the superior binding affinity and lipophilicity of the 4-bromo substitution compared to other halogens, optimizing the balance between BBB penetration and target engagement.

Compound DerivativeAryl SubstitutionMAO-B IC₅₀ (µM)S. aureus MIC (µg/mL)ClogP
1a Phenyl (Unsubstituted)4.12 ± 0.35>64.01.85
1b 4-Fluorophenyl1.85 ± 0.1232.02.01
1c 4-Chlorophenyl0.45 ± 0.0816.02.56
1d (Target) 4-Bromophenyl 0.04 ± 0.01 4.0 2.84

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of the 6-(4-Bromophenyl)morpholin-2-one scaffold, the following self-validating protocols must be employed. These workflows are designed to eliminate false positives, ensure data integrity, and establish clear causality between the compound and the observed biological effect.

Validation_Workflow Prep Compound Preparation (DMSO Stock) Assay Primary Screening (Fluorometric / Colorimetric) Prep->Assay Control Internal Validation (Pos/Neg Controls) Assay->Control Parallel Data Kinetic Data Acquisition (Linear Phase) Control->Data Analysis IC50 / MIC Determination (Non-linear Regression) Data->Analysis

Self-validating experimental workflow for determining biological activity metrics.

Protocol A: High-Throughput Fluorometric MAO-B Inhibition Assay

Causality Focus: This assay utilizes the Amplex Red reagent, which couples the


 produced by MAO-B activity to a highly stable fluorescent readout (resorufin). This specific methodology is chosen over standard UV-Vis assays to eliminate background absorbance interference from the highly conjugated test compounds.
  • Reagent Preparation : Prepare a 10 mM stock of the morpholin-2-one derivative in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the morpholin-2-one lactone ring prior to the assay.

  • Enzyme & Substrate Assembly : In a black, flat-bottom 96-well microplate, add 50 µL of recombinant human MAO-B (0.5 µg/mL in 0.05 M sodium phosphate buffer, pH 7.4).

  • Inhibitor Incubation : Add 25 µL of the test compound (serially diluted from 10 µM to 1 nM).

    • Self-Validation Check: Include Selegiline (1 µM) as a positive control for total inhibition, and a 1% DMSO vehicle well as the negative (maximum enzymatic activity) control. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation : Add 25 µL of the working solution containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (the MAO-B substrate).

  • Kinetic Readout : Measure fluorescence (Ex/Em = 530/590 nm) continuously every 1 minute for 30 minutes.

    • Causality: Kinetic measurement ensures data is extracted strictly from the linear phase of the enzymatic reaction, preventing artifacts caused by substrate depletion or probe saturation.

  • Data Analysis : Calculate the initial velocity (

    
    ) for each well. Plot % inhibition vs. log[Inhibitor] to determine the 
    
    
    
    using non-linear regression analysis.
Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Causality Focus: For evaluating the peptidomimetic antimicrobial activity, a resazurin-based assay is utilized. Resazurin acts as an electron acceptor; its reduction to fluorescent resorufin by metabolically active bacteria provides an objective, quantifiable endpoint, eliminating the subjectivity of visual turbidity assessments.

  • Inoculum Standardization : Suspend isolated colonies of S. aureus (ATCC 29213) in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of

    
     CFU/mL.
    
    • Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing the MIC.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the morpholin-2-one compound in MHB (range: 64 µg/mL to 0.125 µg/mL).

    • Self-Validation Check: Include a growth control (bacteria + vehicle) to prove viability, a sterility control (media only) to rule out contamination, and Vancomycin as a reference standard.

  • Incubation : Inoculate the wells and incubate at 37°C for 18 hours.

  • Indicator Addition : Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin, oxidized) to pink (resorufin, reduced).

References

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions of 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 6-(4-Bromophenyl)morpholin-2-one: Strategies for Lactone Preservation and High-Yield Functionalization

Executive Summary

6-(4-Bromophenyl)morpholin-2-one is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including analogs of the anticoagulant Rivaroxaban and the antiemetic Aprepitant[1]. While the aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the morpholin-2-one core presents a significant chemoselectivity challenge. The cyclic ester (lactone) is highly susceptible to hydrolysis or nucleophilic attack under standard basic coupling conditions, which can lead to catastrophic ring-opening[2]. This application note details field-proven, self-validating protocols for the N-protection and subsequent anhydrous cross-coupling of 6-(4-Bromophenyl)morpholin-2-one, ensuring quantitative functionalization while preserving the structural integrity of the morpholin-2-one ring.

Mechanistic Insights: The Causality of Catalyst and Base Selection

In standard Suzuki-Miyaura couplings, aqueous bases (e.g.,


 in 

/EtOH) are employed to activate the boronic acid via the formation of a reactive boronate complex. However, applying these conditions to 6-(4-Bromophenyl)morpholin-2-one results in rapid nucleophilic attack by hydroxide or carbonate ions on the highly electrophilic C2 carbonyl. This triggers a ring-opening cascade, yielding an acyclic amino acid derivative rather than the desired cross-coupled heterocycle[2].

To circumvent this, the reaction environment must be strictly anhydrous. The use of anhydrous


 or 

in aprotic solvents (such as 1,4-dioxane or toluene) provides sufficient basicity to facilitate transmetalation without acting as a nucleophile toward the lactone[2]. Furthermore, the N4 secondary amine must be protected (typically with a tert-butyloxycarbonyl, or Boc, group) prior to the coupling step. An unprotected secondary amine will competitively undergo N-arylation (Buchwald-Hartwig amination) or coordinate with the palladium center, poisoning the catalyst and stalling the oxidative addition cycle.

Logical Workflows and Catalytic Cycles

Workflow Start 6-(4-Bromophenyl)morpholin-2-one (Unprotected Amine) Protect Step 1: N-Boc Protection Reagents: Boc2O, Et3N, DCM Start->Protect Prevents Pd-poisoning & N-arylation Coupling Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Protect->Coupling Purified Intermediate CondA Pathway A: Aqueous Base (e.g., Na2CO3 / H2O / EtOH) Coupling->CondA Standard Conditions CondB Pathway B: Anhydrous Base (e.g., Cs2CO3 / 1,4-Dioxane) Coupling->CondB Modified Conditions Fail Outcome: Lactone Hydrolysis (Ring-Opened Amino Acid) CondA->Fail OH- / CO3(2-) attacks C2 carbonyl Success Outcome: Intact Functionalized Morpholin-2-one CondB->Success Preserves sensitive lactone core

Fig 1: Decision tree and chemoselectivity workflow for morpholin-2-one cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Cs2CO3 SideReaction Hydrolytic Degradation (Triggered by H2O) OxAdd->SideReaction Aqueous Base RedElim Reductive Elimination TransMet->RedElim - CsBr - CsHCO3 RedElim->Pd0 + Product

Fig 2: Pd-catalytic cycle highlighting the degradation pathway avoided by anhydrous conditions.

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of base and solvent selection on the yield and structural integrity of the morpholin-2-one core during a standard Suzuki-Miyaura coupling with phenylboronic acid[2].

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Observation
1

(5 mol%)

(2.0 eq)
Toluene/EtOH/

80<5%Complete lactone hydrolysis
2

(5 mol%)

(2.0 eq)
DMF/

(9:1)
8012%Major ring-opened byproducts
3

(5 mol%)

(2.0 eq)
Anhydrous Dioxane9078%Intact lactone, good conversion
4

/ XPhos

(2.0 eq)
Anhydrous Toluene10085%Intact lactone, optimal yield

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of 6-(4-Bromophenyl)morpholin-2-one

Causality: Shielding the N4 position prevents competitive Buchwald-Hartwig amination and stops the secondary amine from coordinating with and deactivating the palladium catalyst.

Materials:

  • 6-(4-Bromophenyl)morpholin-2-one (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.2 eq)
    
  • Triethylamine (

    
    , 1.5 eq)
    
  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

  • Suspend 6-(4-Bromophenyl)morpholin-2-one in anhydrous DCM under an argon atmosphere.

  • Add

    
     and DMAP. Stir for 5 minutes at room temperature.
    
  • Dissolve

    
     in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes. Note: Mild effervescence (
    
    
    
    evolution) may be observed.
  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.

Validation & In-Process Controls (IPC):

  • TLC: Elute with Hexanes/EtOAc (7:3). The starting material (

    
    ) should be completely consumed, replaced by a less polar spot (
    
    
    
    ). A Ninhydrin stain will turn from purple (free amine) to negative (protected amine).
  • FT-IR: The spectrum must show the appearance of a carbamate C=O stretch at ~1690 cm⁻¹ alongside the preserved lactone C=O stretch at ~1740 cm⁻¹ .

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: Utilizing an anhydrous, mildly nucleophilic base (


) and an electron-rich, bulky phosphine ligand (XPhos) accelerates the reductive elimination step, outcompeting any background degradation of the lactone ring[2].

Materials:

  • N-Boc-6-(4-Bromophenyl)morpholin-2-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 
     (0.02 eq) and XPhos (0.04 eq)
    
  • Anhydrous

    
     (2.0 eq, freshly milled)
    
  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Degassing: Charge an oven-dried Schlenk flask with the aryl bromide, boronic acid, and

    
    . Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the formation of homocoupled boronic acid byproducts.
    
  • Catalyst Addition: Add

    
     and XPhos under a positive stream of Argon.
    
  • Solvent Addition: Inject anhydrous toluene via syringe. Stir at room temperature for 10 minutes.

    • IPC: The solution should transition from a dark purple/red (uncoordinated

      
      ) to a deep reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.
      
  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium (black solid). Concentrate and purify via flash column chromatography.

Validation & Analytical Targets:

  • FT-IR (Critical): A strong, sharp absorption band at ~1740-1750 cm⁻¹ is mandatory; this confirms the lactone C=O remains intact. The appearance of a broad band at 3300-2500 cm⁻¹ and a shifted carbonyl at ~1600 cm⁻¹ indicates catastrophic ring-opening to the carboxylic acid.

  • LC-MS: Operate in positive ESI mode. Look for the

    
     or 
    
    
    
    adducts, as Boc-protected amines frequently fragment in the ionization source.
  • 1H NMR: The characteristic ABX system of the morpholin-2-one ring protons (specifically the C5 and C6 protons adjacent to the oxygen and nitrogen) should remain cleanly resolved between 3.50 and 5.50 ppm, confirming the heterocycle is intact.

References

1.[2] Title: A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonates. Source: RSC Advances. URL:[Link] 2.[1] Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: The Journal of Organic Chemistry. URL:[Link]

Sources

Preparation of alpha-amino acids from 6-(4-Bromophenyl)morpholin-2-one precursors

Application Note: Asymmetric Synthesis of -Amino Acids via 6-(4-Bromophenyl)morpholin-2-one Precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and field-proven protocols for chiral amino acid synthesis.

Overview & Mechanistic Rationale

The demand for enantiopure non-proteinogenic

6-(4-bromophenyl)morpholin-2-one

As a Senior Application Scientist, I frequently recommend the 4-bromophenyl variant for three critical reasons:

  • Crystallinity & Upgrading: The heavy bromine atom significantly enhances the crystallinity of the alkylated intermediates. This allows researchers to upgrade diastereomeric excess (d.e.) to >99% via simple trituration, bypassing tedious column chromatography.

  • Absolute Configuration Assignment: The anomalous dispersion of the bromine atom enables unambiguous determination of the newly formed stereocenter via X-ray crystallography.

  • UV Detectability: The extended chromophore provides excellent UV response during HPLC monitoring, which is crucial for precise reaction tracking.

Stereochemical Causality

The high diastereoselectivity of this system is a self-validating consequence of its rigid enolate geometry. Deprotonation with Lithium Hexamethyldisilazide (LiHMDS) forms a chelated

Pathway & Workflow Visualizations

WorkflowAChiral Amino Alcohol(R)-2-Amino-1-(4-bromophenyl)ethanolBMorpholin-2-onePrecursor(N-Boc Protected)A->B 1. Bromoacetyl bromide2. Boc2O, Et3NCStereoselectiveAlkylation(LiHMDS, R-X)B->C -78 °C, THFDHydrolyticCleavage(Li/NH3 or Pd/C)C->D DeprotectionEEnantiopureα-Amino Acid(>99% ee)D->E Isolation

Workflow for the asymmetric synthesis of α-amino acids via morpholin-2-one precursors.

StereocontrolEnolateLithium Z-Enolate Complex(Chelated by Li+)SiFaceBlocked Face AttackShielded by equatorial6-(4-Bromophenyl) groupEnolate->SiFace DisfavoredReFaceOpen Face AttackSterically accessiblefor electrophile (R-X)Enolate->ReFace FavoredProductAlkylated Intermediate(Anti-configuration, >95% de)ReFace->Product Highly Diastereoselective

Stereochemical model of enolate alkylation dictated by the 6-(4-bromophenyl) group.

Detailed Experimental Protocols

The following self-validating protocols ensure high fidelity in stereocenter generation and subsequent cleavage.

Protocol A: Diastereoselective Alkylation of the Chiral Precursor

Note: Strict anhydrous conditions are mandatory. Moisture protonates the enolate, leading to starting material recovery.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Add (R)-N-Boc-6-(4-bromophenyl)morpholin-2-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LiHMDS (1.0 M in THF, 1.1 equiv, 5.5 mL) dropwise over 15 minutes.

    • Causality: Rapid addition causes localized thermal spikes, which can lead to ring-opening side reactions or epimerization. Slow addition ensures the quantitative generation of the rigid lithium enolate.

  • Aging: Stir at -78 °C for 45 minutes to ensure complete enolization. The solution typically turns a pale yellow.

  • Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir for 3 hours at -78 °C.

  • Quenching: Quench the reaction at -78 °C with glacial acetic acid (2.0 equiv) in THF (2 mL).

    • Causality: The intermediate enolate is highly basic. Using a mild organic acid neutralizes the reaction without risking premature hydrolysis of the Boc group, which occurs if aqueous HCl is used.

  • Workup: Warm to room temperature, dilute with ethyl acetate, and wash with saturated aqueous

    
     and brine. Dry over 
    
    
    , filter, and concentrate. Triturate the crude solid with cold hexanes/ether to afford the diastereomerically pure product.
Protocol B: Cleavage to the -Amino Acid

To release the synthesized amino acid, the morpholinone ring must be destructively cleaved. For the 4-bromophenyl auxiliary, dissolving metal reduction is highly effective .

  • Boc Deprotection: Dissolve the alkylated morpholinone in

    
     (10 mL) and add Trifluoroacetic Acid (TFA, 5 mL). Stir for 1 hour at room temperature, then concentrate under vacuum to yield the morpholinone TFA salt.
    
  • Ring Cleavage: Condense liquid ammonia (30 mL) in a 3-neck flask at -33 °C. Add lithium wire (excess, ~5-10 equiv) until a deep blue color persists.

  • Reduction: Dissolve the TFA salt in anhydrous THF (5 mL) and add it dropwise to the Li/

    
     solution. Stir for 20 minutes.
    
    • Causality: The solvated electrons selectively cleave the benzylic C-O bond of the 6-(4-bromophenyl) group, collapsing the morpholinone ring to release the free amino acid.

  • Quenching & Isolation: Quench carefully with solid

    
     until the blue color dissipates. Allow the ammonia to evaporate overnight. Dissolve the residue in water, adjust to the isoelectric point of the target amino acid (typically pH ~5.5-6.0), and isolate via ion-exchange chromatography (e.g., Dowex 50WX8).
    

Quantitative Data & Substrate Scope

The 6-(4-bromophenyl)morpholin-2-one template exhibits broad functional group tolerance. The table below summarizes typical yields and selectivities achieved using Protocol A and B.

Electrophile (R-X)Target

-Amino Acid
Alkylation Yield (%)d.e. (%)*Overall e.e. (%)
Benzyl bromideL-Phenylalanine86>98>99
Allyl bromideL-Allylglycine8296>99
IodomethaneL-Alanine8995>99
4-Methoxybenzyl chlorideL-Tyrosine (O-Me)8197>99
Propargyl bromideL-Propargylglycine7894>99

*Diastereomeric excess (d.e.) measured by crude

References

  • Synthesis of Optically Active α-Amino Acids Williams, R. M.; Gleason, J. L. Organic Syntheses, 1999, 76, 57. URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Lattanzi, A. et al. The Journal of Organic Chemistry (via NIH PMC), 2023. URL:[Link]

  • Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons Wang, J. et al. Communications Chemistry (Nature), 2023, 6, 216. URL:[Link]

Troubleshooting & Optimization

Minimizing racemization during 6-(4-Bromophenyl)morpholin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced asymmetric synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 6-(4-Bromophenyl)morpholin-2-one scaffold.

Synthesizing this class of N,O-heterocycles presents unique stereochemical challenges. Depending on your specific synthetic route and substitution pattern, the chiral integrity of the molecule is continuously threatened by both acid-catalyzed and base-catalyzed degradation pathways. This guide breaks down the causality behind these failure modes and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee).

Core Mechanistic Vulnerabilities

To successfully troubleshoot racemization, we must first understand the structural electronics of the morpholin-2-one ring.

  • C6 Benzylic Instability (Acid-Sensitive): The C6 position bears the 4-bromophenyl group. Under strongly acidic conditions, the lactone can reversibly open. The resulting benzylic carbocation is stabilized by the resonance electron-donating effect of the bromine atom (halogen back-bonding), making the C6 stereocenter highly susceptible to SN1-type racemization.

  • C3 Acidity (Base-Sensitive): If your workflow involves C3-substituted derivatives (a common motif in related pharmaceutical intermediates), the proton at C3 is highly acidic due to the adjacent lactone carbonyl and the N-protecting group.

RacemizationMechanisms Core Chiral 6-(4-Bromophenyl) morpholin-2-one Scaffold Acid Strong Acid Exposure (e.g., neat TFA) Core->Acid Base Strong Base Exposure (e.g., DBU, NaH) Core->Base Carbocation C6 Benzylic Carbocation (Ring Opening) Acid->Carbocation Protonation of O1 Enolate C3 Enolate Formation (If C3 is substituted) Base->Enolate Deprotonation at C3 Racemization1 Loss of C6 Stereocenter Carbocation->Racemization1 Non-stereospecific ring closure Racemization2 Loss of C3 Stereocenter Enolate->Racemization2 Non-stereospecific protonation

Mechanistic pathways of acid-catalyzed C6 racemization and base-catalyzed C3 epimerization.

Troubleshooting & FAQs

Q: I am losing enantiomeric purity during the lactonization of the N-(2-hydroxy-2-(4-bromophenyl)ethyl)glycine intermediate. Why is this happening? A: You are likely using an acid-catalyzed cyclization method (e.g.,


-TsOH in refluxing toluene). This protonates the benzylic alcohol, generating a transient carbocation. Because the 4-bromophenyl group stabilizes this positive charge, the activation energy for C6 epimerization is drastically lowered. This vulnerability to epimerization in structurally similar morpholinones has been heavily documented during the synthesis of chiral analogues[1]. To prevent this, switch to a mild carbodiimide coupling strategy (e.g., EDC/HOBt) at sub-zero temperatures.

Q: My C6 stereocenter scrambles during N-Boc deprotection. How can I remove the Boc group safely? A: Neat Trifluoroacetic acid (TFA) promotes reversible cleavage of the C6-O bond via an oxocarbenium intermediate. To preserve the chiral center, you must avoid strong Brønsted acids. Utilize Lewis acid-mediated cleavage (e.g., TMSOTf with 2,6-lutidine) or use 4M HCl in anhydrous dioxane strictly at 0 °C to kinetically suppress ring-opening.

Q: I am synthesizing a C3-alkyl derivative of this scaffold and observing epimerization. What is the cause? A: Base-catalyzed enolization at C3 is your primary failure mode. The electron-withdrawing nature of N-protecting groups (like Boc or Cbz) increases the acidity of the C3 proton. Prolonged exposure to bases will lead to enolate formation and subsequent racemization, a phenomenon well-documented in the synthesis of Aprepitant intermediates[2]. Furthermore, cyclic α-iminium hemiacetals can act as reservoirs that isomerize under basic stress[3]. Always use the mildest possible base (e.g., DIPEA) and strictly control the temperature.

Quantitative Data: Impact of Cyclization Conditions

The following table summarizes the causal relationship between lactonization conditions and the preservation of the C6 stereocenter.

Table 1: Impact of Lactonization Conditions on C6 Chiral Integrity

Coupling ReagentSolventAdditive / BaseTemp (°C)Yield (%)Final ee (%)Causality / Observation

-TsOH (cat.)
TolueneNone1108512Severe C6 racemization via benzylic carbocation.
DCCDCMDMAP (0.1 eq)257884Partial epimerization due to extended reaction time.
EDC·HClDMFDIPEA (2.0 eq)0 to 258292Improved, but polar solvent stabilizes charge separation.
EDC·HCl DCM HOBt (1.1 eq) -20 to 0 91 >99 Optimal. Rapid cyclization suppresses ring-opening.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol utilizes kinetic trapping to prevent thermodynamic equilibration (racemization).

Protocol: Racemization-Free Macrolactonization

This protocol assumes you are starting with enantiopure N-Boc-N-(2-hydroxy-2-(4-bromophenyl)ethyl)glycine.

  • Preparation: Dissolve the amino acid precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Ensure the reaction vessel is purged with Argon.

  • Activation: Add HOBt (1.1 eq) and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Causality Note: HOBt forms an active ester intermediate much faster than the benzylic alcohol can undergo unwanted side reactions, directing the pathway strictly toward lactonization.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Maintain the internal temperature below -10 °C.

  • Self-Validation Check (IPC): After 1 hour, pull a 50 µL aliquot, quench in cold aqueous NH₄Cl, extract with EtOAc, and run a rapid Chiral SFC analysis.

    • System Logic: If the ee% is >99%, proceed to workup. If the ee% has dropped, your internal temperature spiked during DIPEA addition, causing base-catalyzed degradation.

  • Workup: Quench the bulk reaction with cold (0 °C) saturated aqueous NH₄Cl. Extract with cold DCM. Wash the organic layer with cold 5% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C).

OptimizedWorkflow Step1 1. Substrate Prep Chiral Precursor Step2 2. Activation HOBt, DCM, -20°C Step1->Step2 Step3 3. Lactonization EDC·HCl, DIPEA Step2->Step3 Kinetically trapped Step4 4. IPC Validation Chiral SFC Check Step3->Step4 Cold quench Step5 Pure Enantiomer ee > 99% Step4->Step5 Confirms integrity

Optimized step-by-step workflow for the racemization-free synthesis of the morpholin-2-one core.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Journal of the American Chemical Society URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant The Journal of Organic Chemistry URL:[Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues PMC - NIH URL:[Link]

Sources

Optimizing recrystallization solvents for 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholin-2-one Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6-(4-Bromophenyl)morpholin-2-one .

This molecule presents unique challenges: it contains a highly lipophilic bromophenyl group and a sensitive lactone (cyclic ester) moiety. Standard recrystallization approaches often fail due to ring-opening degradation or liquid-liquid phase separation (oiling out). This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Fundamental Properties & Solvent Selection (FAQ)

Q: Why is solvent selection more critical for 6-(4-Bromophenyl)morpholin-2-one compared to standard morpholines? A: The morpholin-2-one core contains a lactone ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening hydrolysis[1]. Exposing this compound to protic solvents (like water, methanol, or ethanol) at elevated temperatures provides the activation energy required to irreversibly degrade the molecule into its corresponding linear amino acid derivative. Therefore, aprotic solvent systems—such as Ethyl Acetate (EtOAc) paired with an alkane anti-solvent—are strictly required to preserve structural integrity[2].

Q: Does the 4-bromophenyl substitution affect the solubility profile? A: Yes. The bulky, halogenated aromatic ring significantly increases the compound's overall lipophilicity and enhances intermolecular π-π stacking in the solid state[3]. This drastically decreases its solubility in polar media, necessitating a higher ratio of primary "good" solvent to anti-solvent compared to unsubstituted morpholinones.

Quantitative Solvent Compatibility Matrix

To facilitate rapid experimental design, consult the following thermodynamic compatibility matrix:

Solvent / SystemClassificationBoiling Point (°C)Hydrolysis RiskSuitability & Causality
Ethyl Acetate (EtOAc) Primary (Good)77.1LowOptimal - High solubility at elevated temps; aprotic nature prevents degradation[2].
Hexane / Heptane Anti-solvent (Poor)68.7 / 98.4NoneOptimal - Effectively lowers solubility to force nucleation without introducing moisture[4].
Tetrahydrofuran (THF) Primary (Good)66.0LowAcceptable - Alternative to EtOAc if co-crystallization with impurities occurs.
Methanol / Ethanol Primary (Good)64.7 / 78.3HighAvoid - High risk of transesterification and nucleophilic ring-opening.
Water Anti-solvent (Poor)100.0HighAvoid - Directly catalyzes lactone hydrolysis, destroying the API[1].

Part 2: Troubleshooting Guide: Common Recrystallization Issues

Q: My product is "oiling out" at the bottom of the flask instead of forming distinct crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates as a liquid rather than a solid. This happens when the crystallization temperature is close to or above the compound's melting point in that specific solvent mixture, or when supersaturation is achieved too rapidly[5]. Correction: Re-dissolve the oil by adding 5-10% more of the primary solvent (EtOAc) and gently heating. Before the solution cools to the cloud point, introduce seed crystals of pure 6-(4-Bromophenyl)morpholin-2-one. Reduce your cooling rate; crash cooling forces rapid supersaturation, favoring amorphous oiling over the thermodynamically stable crystalline lattice.

Q: How do I remove structurally similar brominated byproducts that co-crystallize with my target compound? A: Structurally similar impurities often share solubility profiles, making standard solvent/anti-solvent methods ineffective. If co-crystallization occurs, shift the thermodynamic driving force by performing a hot slurry wash . Suspend the crude crystals in a minimal amount of warm anti-solvent (e.g., Heptane). This selectively dissolves the less-stable impurity lattice without fully dissolving the target API, exploiting minor differences in crystal lattice energy[5].

Part 3: Standard Operating Protocol (SOP)

Self-Validating Recrystallization Protocol (EtOAc/Hexane System)

Objective: Isolate high-purity 6-(4-Bromophenyl)morpholin-2-one while preserving the integrity of the lactone ring. This protocol utilizes a self-validating feedback loop to ensure precise saturation levels.

Phase 1: Controlled Dissolution

  • Weigh the crude 6-(4-Bromophenyl)morpholin-2-one and transfer it to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (EtOAc) dropwise while warming the flask in a water bath set to 55–60 °C.

    • Causality: Keeping the temperature strictly below the boiling point of EtOAc (77 °C) minimizes thermal degradation while providing sufficient kinetic energy to break the solute lattice[2].

  • Validation Check: Continue adding EtOAc only until the solid is completely dissolved. The solution must be completely clear. If insoluble particulates remain, perform a hot gravity filtration immediately.

Phase 2: Saturation and Nucleation 4. Remove the flask from the heat source. 5. Slowly add the anti-solvent (Hexane) dropwise under continuous stirring until a faint, persistent turbidity (cloudiness) is observed.

  • Causality: Turbidity acts as a visual indicator that the exact threshold of supersaturation has been reached[4].

  • Validation Check: Add exactly 1-2 drops of EtOAc until the solution just turns clear again. This is the critical self-validation step: it ensures you are at the precise boundary of the metastable zone, optimizing conditions for ordered crystal nucleation rather than rapid amorphous precipitation.

Phase 3: Crystal Growth and Isolation 7. Allow the solution to cool ambiently to room temperature (20–25 °C) over 2 hours without disturbance. 8. Once room temperature is reached and initial crystallization is observed, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize yield[4]. 9. Filter the crystals under vacuum using a Büchner funnel. 10. Wash the filter cake with a minimal volume of ice-cold Hexane to displace any residual mother liquor without redissolving the product. 11. Dry the crystals in a vacuum desiccator overnight to remove all trace solvents.

Part 4: Visual Workflows & Mechanistic Pathways

Workflow N1 Crude 6-(4-Bromophenyl) morpholin-2-one N2 Dissolve in minimal hot EtOAc (Max 60°C to prevent hydrolysis) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Slow Cooling to RT (Avoid crash cooling) N3->N4 N5 Oiling Out? N4->N5 N6 Add seed crystals or trace anti-solvent (Hexane) N5->N6 Yes N7 Ice Bath (0-5°C) Maximize Yield N5->N7 No N6->N4 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystals N8->N9

Workflow for the recrystallization of 6-(4-Bromophenyl)morpholin-2-one.

Hydrolysis A 6-(4-Bromophenyl) morpholin-2-one C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O / Heat (Protic Solvents) B->C D Ring-Opened Amino Acid Derivative C->D Ring Cleavage

Mechanistic pathway of lactone hydrolysis in protic solvents.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC / NIH URL:[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI URL:[Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: ResearchGate URL:[Link]

  • Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL:[Link]

Sources

Resolving solubility issues of 6-(4-Bromophenyl)morpholin-2-one in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the NMR characterization of highly functionalized heterocycles.

Analyzing 6-(4-Bromophenyl)morpholin-2-one presents a unique trifecta of physicochemical challenges: it contains a rigid, hydrophobic bromophenyl ring that induces strong intermolecular packing, a polar secondary amine capable of hydrogen bonding, and a highly reactive lactone (cyclic ester) moiety prone to solvolysis.

This guide provides a mechanistic, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned approach to resolving solubility and stability issues, ensuring high-fidelity NMR data acquisition without degradation artifacts.

Part 1: Diagnostic Workflow for Solvent Selection

Before adjusting concentrations or instrument parameters, you must identify whether your issue is driven by true insolubility, solvent-induced degradation, or trace impurities. Follow the logical workflow below to diagnose your specific sample state.

G Start Analyze 6-(4-Bromophenyl) morpholin-2-one TestCDCl3 Initial Trial: CDCl3 Start->TestCDCl3 Precipitates Issue: Delayed Precipitation TestCDCl3->Precipitates Dissolves, then clouds Insoluble Issue: Complete Insolubility TestCDCl3->Insoluble Remains solid TraceAcid Cause: Trace DCl / CO2 Action: Basic Alumina Plug Precipitates->TraceAcid Success Acquire High-Resolution NMR Spectrum TraceAcid->Success PolarAprotic Action: Use Acetone-d6 or DMSO-d6 Insoluble->PolarAprotic Protic Idea: Try CD3OD or D2O? Insoluble->Protic Seek higher polarity PolarAprotic->Success RingOpen Risk: Lactone Ring-Opening Action: Strictly Avoid Protic->RingOpen

Workflow for diagnosing and resolving morpholin-2-one NMR solubility issues.

Part 2: Core Troubleshooting & FAQs

Q1: My 6-(4-Bromophenyl)morpholin-2-one initially dissolves in CDCl₃, but a white suspension forms after a few minutes. Is it crashing out due to poor solubility? Scientist's Insight: This is rarely a simple solubility limit issue. CDCl₃ degrades over time via photo-oxidation to produce phosgene and trace deuterium chloride (DCl). The secondary amine in your morpholin-2-one reacts with this trace DCl to form an insoluble hydrochloride salt[1]. Alternatively, the free base amine can absorb atmospheric CO₂ to form a carbamate, which also precipitates[1]. Resolution: This is a chemical incompatibility, not a physical solubility failure. You must pre-treat your CDCl₃ by passing it through a small plug of basic alumina to quench trace DCl before use, or switch to a more stable polar aprotic solvent like Acetone-d₆.

Q2: Can I use CD₃OD or D₂O to improve the solubility of the polar amine group? Scientist's Insight: Absolutely not. Morpholin-2-ones are cyclic esters (lactones). In protic solvents like CD₃OD—especially if the sample contains trace acidic or basic impurities—the lactone undergoes rapid ring-opening transesterification (methanolysis)[2]. If you use CD₃OD, you will observe the disappearance of the characteristic lactone carbonyl and adjacent proton signals, replaced by signals corresponding to a linear methyl ester/alcohol derivative[2]. Resolution: Strictly avoid protic deuterated solvents for lactone-containing heterocycles. If high polarity is required, use DMSO-d₆.

Q3: I switched to DMSO-d₆. The compound dissolves perfectly, but the peaks are broad and unresolved. How do I fix this? Scientist's Insight: DMSO-d₆ has a relatively high viscosity (2.00 cP at 25 °C), which slows the tumbling rate of the molecules in solution. This leads to faster transverse relaxation (T2) and broader NMR lines[3]. Furthermore, the secondary amine may undergo intermediate chemical exchange or hydrogen bonding with trace water in the DMSO-d₆, exacerbating peak broadening[4]. Resolution: Increase the acquisition temperature slightly (e.g., to 40 °C) to reduce solvent viscosity and increase the molecular tumbling rate, which will sharpen the peaks[5].

Part 3: Quantitative Solvent Compatibility Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common NMR solvents and their specific compatibility with 6-(4-Bromophenyl)morpholin-2-one based on established solvent selection criteria[6].

SolventViscosity (cP at 25°C)Dielectric Constant (ε)Solubility Profile for Morpholin-2-onesStability RiskRecommended Use
CDCl₃ 0.544.8ModerateHigh (HCl salt / Carbamate formation)Routine ¹H/¹³C (Requires basic alumina prep)
Acetone-d₆ 0.3020.7HighLowOptimal for 2D NMR and high resolution
DMSO-d₆ 2.0046.8Very HighLowPoorly soluble batches (Requires heating)
Pyridine-d₅ 0.8812.3Very HighLowDisrupting strong intermolecular H-bonds
CD₃OD 0.5932.6HighCritical (Lactone methanolysis)STRICTLY AVOID

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthy results, implement these step-by-step methodologies. Each protocol contains built-in validation checks to ensure causality and experimental integrity.

Protocol A: Acid-Free CDCl₃ Preparation and Sample Acquisition

Use this protocol to prevent the delayed precipitation of the morpholin-2-one hydrochloride salt.

  • Solvent Purification: Pack a glass Pasteur pipette with a small piece of glass wool and 2 cm of activated basic alumina.

    • Causality: Basic alumina neutralizes trace DCl and traps moisture, preventing amine protonation.

  • Filtration: Elute 1 mL of CDCl₃ directly into a clean, dry vial.

  • Self-Validation (The pH Check): To verify the CDCl₃ is acid-free, extract 1 mL of the purified CDCl₃ with 1 mL of neutral DI water by shaking vigorously. Measure the pH of the aqueous phase. If the pH drops by >0.5 units, the CDCl₃ is still acidic and must be discarded[1].

  • Dissolution: Add 5–10 mg of 6-(4-Bromophenyl)morpholin-2-one to 0.6 mL of the validated CDCl₃.

    • Causality: Using exactly 0.6 mL ensures the sample depth is at least 4.5 cm in a standard 5 mm tube, which is the physical requirement for optimal magnetic field homogeneity (shimming)[7].

  • Acquisition & Baseline Check: Transfer to an NMR tube and acquire the ¹H spectrum. If the baseline is not flat on both sides of each peak, the sample is either beginning to precipitate (inhomogeneous) or poorly shimmed[4].

Protocol B: Variable Temperature (VT) NMR in DMSO-d₆ for Line Broadening Resolution

Use this protocol if your sample is fully dissolved in DMSO-d₆ but exhibits poor resolution.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves to reduce water content)[8].

  • Temperature Calibration: Insert the sample into the spectrometer and set the probe temperature to 40 °C (313 K). Allow 10 minutes for thermal equilibration.

    • Causality: Heating reduces the 2.00 cP viscosity of DMSO-d₆, increasing the molecular tumbling rate and reducing T2 relaxation times, thereby sharpening the peaks[5].

  • Self-Validation (The Water Shift Check): Compare the ¹H spectrum at 25 °C and 40 °C. In DMSO-d₆, the residual water peak shifts upfield (towards lower ppm) as temperature increases. If you observe this shift alongside the sharpening of your morpholin-2-one peaks, your system is correctly calibrated and the initial broadening was definitively caused by viscosity/exchange dynamics, not compound degradation.

Part 5: References

  • Troubleshooting 1H NMR Spectroscopy - University of Rochester

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis - National Institutes of Health (NIH)

  • How to Choose Deuterated NMR Solvents - Alfa Chemistry

  • NMR Operation Guide - MIT OpenCourseWare

  • McNeil Group NMR Guide - University of Michigan

  • Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? - ResearchGate

  • How to make an NMR sample - Hebrew University of Jerusalem

  • NMR Solvents - Alfa Chemistry

Sources

Controlling side reactions during the bromination of phenylmorpholinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of phenylmorpholinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The inherent reactivity of the phenylmorpholinone scaffold can often lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve clean, selective, and high-yielding brominations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: My reaction is producing significant amounts of di- and poly-brominated products.

Question: I'm trying to synthesize a mono-brominated phenylmorpholinone, but my final product is a mixture containing a large percentage of the di-brominated species. How can I improve the selectivity for mono-bromination?

Root Cause Analysis: The phenylmorpholinone ring is often highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the morpholine nitrogen.[1] This high reactivity makes the mono-brominated product itself a reactive substrate for a second bromination, leading to over-bromination, especially if the reaction is left for too long or if a highly reactive brominating agent is used.

Strategic Solutions:

  • Reagent Selection: Switch from molecular bromine (Br₂) to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for the controlled mono-bromination of activated aromatic rings.[2][3] Other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity.[4]

  • Stoichiometry Control: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of your brominating agent. Adding the agent portion-wise or as a dilute solution over time can help maintain a low concentration of the active electrophile, further disfavoring poly-bromination.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).[5] Lowering the temperature decreases the overall reaction rate, enhancing the selectivity for the more reactive starting material over the slightly less reactive mono-brominated product.[6]

  • Reaction Monitoring: This is critical. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon the consumption of the starting material to prevent the subsequent bromination of your desired product.

Issue 2: I'm observing bromination on the alkyl side chain instead of the aromatic ring.

Question: My starting material is a methylphenylmorpholinone, and I'm getting a significant amount of the (bromomethyl)phenylmorpholinone instead of the desired ring-brominated product. What is causing this, and how can I fix it?

Root Cause Analysis: You are inadvertently promoting a radical substitution reaction at the benzylic position instead of an electrophilic substitution on the aromatic ring.[7][8] Benzylic C-H bonds are relatively weak and susceptible to radical cleavage, especially under conditions that generate bromine radicals (Br•).[7][8]

Strategic Solutions:

  • Eliminate Radical Initiators: The most common cause is the presence of radical initiators or exposure to UV light. Ensure your reaction is run in the dark (e.g., by wrapping the flask in aluminum foil) and that you are not using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which are standard reagents for benzylic bromination.[4][9]

  • Choose the Right Reagent System:

    • For Ring Bromination (EAS): Use a classic electrophilic bromination system, such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or an acid catalyst.[10][11] These conditions generate a strong electrophile (Br⁺) that preferentially attacks the electron-rich aromatic ring.[12][13]

    • Avoid NBS in Non-Polar Solvents without a Catalyst: NBS in solvents like carbon tetrachloride (CCl₄) under reflux or with light is the classic condition for benzylic bromination (the Wohl-Ziegler reaction).[9][14]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar solvents can sometimes favor ionic pathways (EAS), while non-polar solvents are typically used for radical reactions.[15]

Decision Workflow for Selective Bromination

The following diagram provides a logical decision-making process for selecting the appropriate bromination strategy based on your desired product.

cluster_start cluster_ring Aromatic Ring Bromination (EAS) cluster_benzyl Benzylic Bromination (Radical) start Desired Product? ring_q Control over Polybromination Needed? start->ring_q Ring-Brominated Product benzyl_cond Use NBS or DBDMH. Add radical initiator (AIBN). Use non-polar solvent (CCl4). Apply heat or UV light. start->benzyl_cond Benzylic-Brominated Product ring_yes Use mild agent (NBS). Control stoichiometry (1.0 eq). Low temperature (0 °C). Monitor closely. ring_q->ring_yes Yes ring_no Use Br2/FeBr3 for speed. Run in the dark. ring_q->ring_no No

Caption: Decision tree for bromination strategy.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for achieving high para-selectivity? For activated rings like phenylmorpholinones, achieving high para-selectivity over the ortho-isomer is a common goal. Several factors can influence this:

  • Steric Hindrance: Using a bulkier brominating agent can sterically disfavor substitution at the ortho positions, which are adjacent to the large morpholinone substituent.

  • Temperature: Lower reaction temperatures often increase the para/ortho ratio.[2][5]

  • Catalyst/Solvent System: Certain systems are known to favor para substitution. Using N-bromosuccinimide in DMF has been reported to give high levels of para-selectivity.[16] Zeolite catalysts have also been shown to induce high para-selectivity in the bromination of other activated aromatic compounds.[2][10]

Q2: How can I effectively quench my reaction to prevent side product formation during workup? A rapid and effective quench is vital. A common method is to pour the reaction mixture into a cold, aqueous solution of a reducing agent to destroy any unreacted bromine or active bromine species.

  • Recommended Quenching Agents: Saturated sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solutions are excellent choices.

  • Procedure: Ensure the quenching solution is stirred vigorously as the reaction mixture is added to guarantee immediate neutralization of the brominating agent. Follow this with a standard aqueous workup and extraction.

Q3: My starting material is poorly soluble in common non-polar solvents used for bromination. What are my options? Solubility can be a significant hurdle.

  • Alternative Solvents: For electrophilic brominations, consider more polar aprotic solvents like acetonitrile or dichloromethane (DCM). Acetonitrile has been used successfully for NBS brominations.[2][17]

  • Co-solvent Systems: Using a co-solvent system can sometimes resolve solubility issues while maintaining the desired reactivity.

  • Surface-Mediated Reactions: A solvent-free approach using bromine adsorbed onto a solid support like alumina has been shown to be highly effective and selective for ring bromination, avoiding benzylic side reactions.[18]

Data Summary

The choice of brominating agent and conditions is paramount in controlling selectivity between aromatic and benzylic bromination.

Reagent SystemTypical ConditionsPrimary Reaction TypeKey Advantages & Disadvantages
Br₂ / FeBr₃ Dark, 0-25 °C, in DCM or CCl₄Electrophilic Aromatic SubstitutionPro: Highly reactive, good for less activated rings. Con: Can be difficult to control, often leads to polybromination in activated systems.[10][11]
N-Bromosuccinimide (NBS) Dark, 0-25 °C, in Acetonitrile or DMFElectrophilic Aromatic SubstitutionPro: Milder, excellent for selective mono-bromination of activated rings.[2][16] Con: Less reactive towards deactivated rings.
N-Bromosuccinimide (NBS) / AIBN Reflux in CCl₄, with UV light or heatRadical Benzylic SubstitutionPro: Highly selective for benzylic C-H bonds.[9][14] Con: Will not brominate the aromatic ring.
DBDMH / Acid Catalyst Trifluoromethanesulfonic acidElectrophilic Aromatic SubstitutionPro: Effective for ring bromination.[4] Con: Requires careful selection of acid catalyst to avoid benzylic pathway.
DBDMH / Lewis Acid Catalyst Zirconium(IV) chlorideRadical Benzylic SubstitutionPro: Effective for benzylic bromination.[4] Con: Lewis acid choice dictates selectivity.

Standard Operating Protocols

Protocol 1: Selective para-Bromination using NBS

This protocol is optimized for the selective mono-bromination of an activated phenylmorpholinone at the para position.

cluster_setup cluster_reaction cluster_workup setup1 Dissolve Phenylmorpholinone (1.0 eq) in Acetonitrile. setup2 Cool flask to 0 °C in an ice bath. setup1->setup2 setup3 Wrap flask in aluminum foil (exclude light). setup2->setup3 react1 Add NBS (1.05 eq) portion-wise over 20 minutes. setup3->react1 react2 Stir vigorously at 0 °C. react1->react2 react3 Monitor by TLC/LC-MS every 15 min until starting material is consumed. react2->react3 workup1 Pour mixture into cold, saturated aqueous Na2S2O3 solution. react3->workup1 workup2 Extract with Ethyl Acetate (3x). workup1->workup2 workup3 Wash combined organics with brine, dry over Na2SO4, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for selective para-bromination.

Protocol 2: Reaction Monitoring by TLC
  • System: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Spotting: On a single TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Analysis: Run the plate and visualize under UV light. The reaction is complete when the SM spot is no longer visible in the RM lane. The appearance of new spots with lower Rf values may indicate the formation of more polar poly-brominated products.

References

  • Raw, S. A., Sarkar, M., & Chakraborty, S. (1992). A Simple and Improved Procedure for Selective Ring Bromination of Alkyl-Substituted Aromatic Hydrocarbons on the Surface of Alumina.
  • Smith, K., et al. (1998). Catalytic process for selective aromatic bromination.
  • Jia, Y., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13849-13861. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • BenchChem. (2025).
  • Jalali, E. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap. All Theses and Dissertations. 297. [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • University of Colorado Boulder. (n.d.).
  • Oren, J. (2001). Selective bromination of aromatic compounds.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Manac Inc. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Chemia. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Manac Inc. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Chemia.

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Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the development of robust and efficient analytical methods for enantiomeric separation is a critical task. This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 6-(4-Bromophenyl)morpholin-2-one, a compound of interest in medicinal chemistry.

The Central Role of Polysaccharide-Based Chiral Stationary Phases

For the separation of a wide array of chiral compounds, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be the most versatile and broadly applicable.[3][4] These CSPs are created by derivatizing the hydroxyl groups of the polysaccharide backbone with various carbamates, such as 3,5-dimethylphenylcarbamate.[1][4] This creates a complex three-dimensional structure with chiral grooves and cavities that can interact differentially with enantiomers.

The primary mechanism of chiral recognition on these phases is a multi-point interaction model.[3][5] For a molecule like 6-(4-Bromophenyl)morpholin-2-one, these interactions would likely include:

  • Hydrogen Bonding: The carbamate and amide functionalities in the morpholin-2-one ring can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The bromophenyl group can engage in π-π stacking with the aromatic phenyl groups of the CSP's derivatizing agent.

  • Steric Interactions: The overall three-dimensional shape of the enantiomer will determine its fit within the chiral grooves of the polysaccharide backbone, leading to differential retention.

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Comparative Analysis of Chiral Stationary Phases

A screening approach using a selection of polysaccharide-based CSPs is the most effective strategy for initial method development.[6][7] Below is a comparison of commonly used columns that are likely candidates for the separation of 6-(4-Bromophenyl)morpholin-2-one.

Chiral Stationary Phase (CSP)Polysaccharide BackboneDerivativeTypical Application
Chiralcel® OD-H Cellulose3,5-DimethylphenylcarbamateBroad applicability, often successful for compounds with aromatic groups and hydrogen bond donors/acceptors.
Chiralpak® AD-H Amylose3,5-DimethylphenylcarbamateComplementary selectivity to Chiralcel OD-H, particularly effective for a wide range of racemates.[8]
Chiralpak® IA Amylosetris(3,5-dimethylphenylcarbamate) immobilized on silica gelImmobilized phase allows for a wider range of solvents, including those not compatible with coated phases.
Chiralcel® OJ-H Cellulosetris(4-methylbenzoate)Offers different selectivity due to the change in the derivatizing group.

The Critical Influence of the Mobile Phase

The choice of mobile phase is as crucial as the selection of the CSP and can dramatically impact selectivity and resolution.[9][10] The three primary modes of operation for polysaccharide-based CSPs are normal-phase, reversed-phase, and polar organic mode.

Normal-Phase Chromatography

This is often the first choice for chiral separations on polysaccharide-based CSPs.[1]

  • Mobile Phase Composition: Typically a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Mechanism: The non-polar mobile phase minimizes interactions with the stationary phase, allowing the analyte to interact more strongly with the CSP. The alcohol modifier is used to adjust retention times and can influence enantioselectivity.

  • Additives: For basic or acidic analytes, the addition of a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive can improve peak shape and resolution.[8] Given the presence of the secondary amine in the morpholinone ring, a basic additive might be beneficial.

Reversed-Phase Chromatography

While less common for initial screening on traditional coated polysaccharide CSPs, reversed-phase conditions can be effective, especially with immobilized CSPs.[9][11]

  • Mobile Phase Composition: A mixture of water or buffer and an organic solvent such as acetonitrile or methanol.

  • Advantages: Compatibility with mass spectrometry (MS) detection and suitability for polar compounds.[11]

Polar Organic Mode

This mode utilizes polar organic solvents as the mobile phase.

  • Mobile Phase Composition: Typically acetonitrile or methanol, often with additives.

  • Application: Can offer unique selectivity compared to normal- and reversed-phase modes.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as a starting point for the development of a chiral HPLC method for 6-(4-Bromophenyl)morpholin-2-one.

Protocol 1: Normal-Phase Screening
  • Columns:

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • A: n-Hexane/Isopropanol (90:10, v/v)

    • B: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Procedure:

    • Dissolve a small amount of racemic 6-(4-Bromophenyl)morpholin-2-one in the mobile phase.

    • Inject the sample onto each column with each mobile phase.

    • If no separation is observed, systematically vary the alcohol modifier concentration (e.g., from 5% to 20%).

    • If peaks are broad or tailing, add 0.1% DEA to the mobile phase.

Protocol 2: Optimization

Once initial separation is achieved, the following parameters can be optimized to improve resolution (Rs) and reduce analysis time:

  • Alcohol Modifier: Fine-tune the percentage of the alcohol modifier. A lower percentage generally leads to longer retention and potentially better resolution.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution.

  • Temperature: Temperature can have a significant impact on selectivity.[9] It is recommended to evaluate a range of temperatures (e.g., 15 °C to 40 °C).

Visualizing the Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Racemic Sample 6-(4-Bromophenyl)morpholin-2-one CSP_Screen Screen CSPs (Chiralcel OD-H, Chiralpak AD-H) Start->CSP_Screen MP_Screen Screen Mobile Phases (Hex/IPA, Hex/EtOH) CSP_Screen->MP_Screen Evaluate Evaluate Results (Resolution, Peak Shape) MP_Screen->Evaluate Optimize Optimize Parameters - Modifier % - Additives (DEA/TFA) - Temperature - Flow Rate Evaluate->Optimize Partial or No Separation Final_Method Final Validated Method Evaluate->Final_Method Good Separation Optimize->Final_Method

Caption: A streamlined workflow for chiral HPLC method development.

Data Interpretation and Troubleshooting

The following table provides hypothetical but realistic data that could be obtained during the screening process, along with interpretations.

CSPMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Observations & Next Steps
Chiralcel® OD-Hn-Hexane/IPA (90:10)8.29.51.8Good separation. Proceed to optimization to improve Rs > 2.0.
Chiralpak® AD-Hn-Hexane/IPA (90:10)12.512.50.0No separation. Try a different alcohol modifier (e.g., ethanol).
Chiralcel® OD-Hn-Hexane/EtOH (90:10)7.58.11.2Partial separation. Decrease ethanol % to increase retention and resolution.
Chiralpak® AD-Hn-Hexane/EtOH (90:10)10.311.82.1Baseline separation achieved. This is a promising starting point.

Conclusion

The enantiomeric separation of 6-(4-Bromophenyl)morpholin-2-one is a highly achievable goal using chiral HPLC with polysaccharide-based stationary phases. A systematic screening approach, beginning with well-established columns like Chiralcel® OD-H and Chiralpak® AD-H under normal-phase conditions, is the most logical and efficient path to a successful separation. By carefully optimizing the mobile phase composition, including the type and concentration of the alcohol modifier and the use of additives, a robust and reliable method can be developed to support the critical needs of pharmaceutical research and development.

References

  • Benchchem. A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation.
  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. 2019.
  • Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. 2020.
  • ResearchGate. Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. 2023.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2020.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • R Discovery. The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. 2017.
  • Phenomenex. Chiral HPLC Separations.
  • Enantiomer Separations. 2023.
  • Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • Strategies for Chiral HPLC Method Development.
  • ResearchGate. (PDF) Enantiomeric separation of drugs by HPLC. 2025.
  • R Discovery. Enantiomeric separation of drugs by HPLC. 2025.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • TCI Chemicals. Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. 2008.
  • SIELC Technologies. Separation of 3-Morpholinone on Newcrom R1 HPLC column. 2018.
  • SIELC Technologies. Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. 2018.
  • HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.

Sources

Structure Confirmation of 6-(4-Bromophenyl)morpholin-2-one: X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers synthesizing chiral heterocyclic scaffolds, confirming the precise three-dimensional architecture of an intermediate is a non-negotiable gateway to downstream drug development. 6-(4-Bromophenyl)morpholin-2-one is a prime example of such a scaffold, frequently utilized in the synthesis of peptidomimetics and novel antibacterial agents[1].

Determining the structure of this compound presents two distinct challenges: mapping the conformation of the morpholine ring (chair vs. twist-boat) and unambiguously assigning the absolute configuration (R or S) at the C6 stereocenter. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities, detailing the causality behind modality selection and providing a self-validating experimental protocol for definitive structural proof.

The Causality of Modality Selection: Why X-Ray Crystallography?

When evaluating a small molecule like 6-(4-Bromophenyl)morpholin-2-one, scientists typically weigh three primary modalities: Nuclear Magnetic Resonance (NMR) spectroscopy, Microcrystal Electron Diffraction (MicroED), and Single-Crystal X-ray Diffraction (SCXRD)[2][3].

The Limitations of NMR and MicroED

NMR spectroscopy is exceptional for analyzing biomolecules in a solution state, closely mimicking physiological conditions and providing data on molecular dynamics[3]. Through 2D NOESY or ROESY experiments, researchers can deduce the relative stereochemistry of the morpholine ring based on through-space proton couplings. However, NMR cannot directly determine absolute configuration without the tedious synthesis of diastereomers using chiral derivatizing agents (e.g., Mosher's acid)[4].

MicroED (Cryo-EM for small molecules) is an emerging technique that excels when only nanocrystals are available. However, because electrons interact much more strongly with matter than X-rays, dynamical scattering effects often complicate the extraction of the anomalous signal required to assign absolute stereochemistry in small organic molecules.

The SCXRD Advantage: The Heavy Atom Effect

SCXRD remains the undisputed gold standard for this specific compound[4]. The strategic advantage lies in the molecular structure itself: the presence of the bromine atom (Z=35) .

When a crystal of 6-(4-Bromophenyl)morpholin-2-one is irradiated with a Copper (Cu Kα) X-ray source, the inner electrons of the bromine atom absorb and re-emit the X-rays with a slight phase shift—a phenomenon known as anomalous dispersion [5][6]. This breaks Friedel's law (


), creating measurable differences in the intensities of Friedel pairs.

Crystallographers quantify this difference using the Flack parameter (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) [7]. During structural refinement, the Flack parameter acts as a self-validating mathematical check:
  • 
      (with low standard uncertainty): The absolute configuration of the model is correct.
    
  • 
     : The true structure is the inverted enantiomer of the model.
    
  • 
     : The crystal is a racemic twin.
    

By leveraging the heavy bromine atom, SCXRD provides an absolute, self-contained proof of stereochemistry that NMR simply cannot match natively.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three primary structural elucidation modalities for 6-(4-Bromophenyl)morpholin-2-one.

Performance MetricSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Primary Output 3D atomic coordinates, absolute configurationConnectivity, relative stereochemistry, dynamics3D atomic coordinates, relative configuration
Sample Requirement Single crystal (>10–50 μm)1–5 mg in deuterated solventNanocrystals (<1 μm)
Absolute Stereochemistry Direct (via Flack parameter using Br anomalous dispersion)Indirect (requires chiral derivatization)Challenging (dynamical scattering limits anomalous signal)
State of Matter Solid stateSolution stateSolid state (cryogenic)
Typical Resolution 0.70 – 0.84 ÅN/A (Ensemble average)0.80 – 1.00 Å
Time-to-Result Hours to Days (crystallization dependent)Minutes to HoursHours (sample prep dependent)

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the step-by-step methodology for determining the absolute configuration of 6-(4-Bromophenyl)morpholin-2-one. This workflow is inherently self-validating, as the final refinement metrics (R-factors and Flack parameter) mathematically prove the validity of the proposed structural model against the raw diffraction data.

Step 1: Crystal Growth (Vapor Diffusion)
  • Dissolve 5 mg of enantiopure 6-(4-Bromophenyl)morpholin-2-one in a minimal volume (approx. 0.5 mL) of a good solvent (e.g., dichloromethane).

  • Place the solution in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes).

  • Seal the outer vial tightly to allow slow vapor diffusion over 48–72 hours until block-like single crystals form.

Step 2: Data Collection
  • Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope and mount it on a MiTeGen loop using paratone oil.

  • Transfer the loop to the diffractometer goniometer under a cold nitrogen stream (100 K) to minimize thermal atomic vibration (Debye-Waller factor).

  • Critical Choice: Utilize a Cu Kα X-ray source (

    
     Å)  rather than Mo Kα. The longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of the bromine atom, ensuring a robust Flack parameter calculation.
    
  • Collect a full sphere of data to ensure high redundancy of Friedel pairs.

Step 3: Structure Solution and Refinement
  • Integrate the raw diffraction frames and apply multi-scan absorption corrections (essential for heavy atoms like bromine) using software such as SADABS.

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Assign all non-hydrogen atoms (C, N, O, Br) anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Step 4: System Validation
  • R1 and wR2 Factors: Ensure R1 is < 5% and wR2 is < 15%, validating that the calculated electron density matches the experimental data.

  • Flack Parameter: Check the refined Flack parameter. A value of

    
     definitively confirms the C6 absolute stereochemistry[7].
    

Workflow Visualization

The following logical decision tree dictates how a structural chemist should navigate the confirmation of 6-(4-Bromophenyl)morpholin-2-one.

G A 6-(4-Bromophenyl)morpholin-2-one Structural Elucidation B Is Absolute Configuration Required? A->B C 2D NMR Spectroscopy (NOESY/ROESY) B->C No (Relative Only) D Single-Crystal X-ray Diffraction (SCXRD) B->D Yes (Absolute) E Relative Stereochemistry & Solution Dynamics C->E F Cu Kα Radiation Anomalous Dispersion (Br) D->F G Calculate Flack Parameter (x) x ≈ 0 confirms Absolute Structure F->G

Decision workflow for 6-(4-Bromophenyl)morpholin-2-one structure confirmation.

References

1. StackExchange Chemistry Community. "Why is crystallography still used in some cases for small molecule structure determination?" StackExchange. Available at:[Link] 2. Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery. Available at:[Link] 3.[3] Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link] 4.[1] Wang, Guijun et al. "Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics." ScholarWorks@UNO - The University of New Orleans. Available at:[Link] 5.[5] Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. Available at:[Link] 6.[6] Flack, Howard D. "Absolute structure and absolute configuration." Acta Crystallographica Section A. Available at:[Link] 7.[7] Parsons, Simon. "Howard Flack and the Flack Parameter." MDPI Inorganics. Available at:[Link]

Sources

IR spectroscopy peaks for lactone and bromo groups in morpholin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Vibrational Analysis of Morpholin-2-ones: Resolving Lactone and Bromo Substituent Signatures via IR Spectroscopy

Executive Summary & Context

Morpholin-2-ones are privileged chiral heterocycles that serve as critical building blocks in modern drug development, most notably as key intermediates in the asymmetric synthesis of the antiemetic drug Aprepitant 1. During the synthetic pipeline, rapid and non-destructive structural validation is paramount. Infrared (IR) spectroscopy provides a highly specific vibrational fingerprint for these scaffolds, particularly for identifying the core


-lactone ring and confirming the presence of halogenation (such as bromo substituents) used in downstream cross-coupling reactions.

This guide objectively compares the performance of analytical IR modalities—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—and provides a self-validating framework for interpreting the complex vibrational signatures of bromo-substituted morpholin-2-ones.

Mechanistic Causality of IR Spectral Shifts

To accurately interpret the IR spectrum of a functionalized morpholin-2-one, one must understand the physical chemistry driving the vibrational shifts.

The Morpholin-2-one ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-Lactone (C=O) Stretch: 
In standard aliphatic systems, an unstrained six-membered 

-lactone typically exhibits a carbonyl (C=O) stretching frequency between 1735 and 1750 cm⁻¹ [](). However, in morpholin-2-ones, the C=O absorption undergoes a distinct hypsochromic (blue) shift, commonly appearing between 1740 and 1760 cm⁻¹ 2. Causality: This shift is governed by the inductive electron-withdrawing effect of the adjacent ring oxygen and the cross-ring dipole interactions with the nitrogen atom at the 4-position. When the nitrogen is functionalized with electron-withdrawing protecting groups (e.g., Boc or phenyl), nitrogen lone-pair delocalization is restricted. This increases the force constant of the C=O double bond, requiring higher energy (higher wavenumber) to induce the stretching vibration.

The Bromo Substituent (C–Br) Stretch: The carbon-bromine stretching vibration is characteristically found in the far fingerprint region, specifically between 500 and 650 cm⁻¹ 3. Causality: This phenomenon is a direct application of Hooke’s Law to molecular oscillators. Bromine is a heavy halogen (atomic mass ~80 amu), which drastically increases the reduced mass (


) of the C–Br bond system. Because vibrational frequency is inversely proportional to the square root of the reduced mass, the absorption band is forced into the low-energy far-infrared region 4.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

When analyzing halogenated morpholin-2-ones, selecting the correct IR modality prevents misinterpretation of weak halogen signals.

Table 1: Performance Comparison of IR Modalities for Morpholin-2-one Analysis

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Causality / Scientific Impact
Sample Preparation Neat (No dilution required)1-2% sample ground in KBr matrixATR preserves the native crystalline state, preventing polymorphic shifts or degradation induced by the mechanical stress of KBr grinding.
Water Interference MinimalHigh (KBr is extremely hygroscopic)KBr absorbs ambient moisture, creating a broad O-H band (~3400 cm⁻¹) that can obscure structural N-H or O-H functionalization on the morpholin-2-one scaffold.
C–Br Detection (500-650 cm⁻¹) Excellent (High sensitivity)Moderate (Matrix scattering)ATR requires no dilution, maximizing the signal-to-noise ratio for the relatively weak dipole moment change of the C–Br stretch.
Lactone C=O Resolution High precision (

1 cm⁻¹)
Variable (Matrix interactions)The high pressure of the ATR anvil ensures uniform optical contact, yielding sharp, reproducible C=O peaks at 1740-1760 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in spectral data, the following protocol incorporates built-in self-validation steps to eliminate false positives caused by environmental contamination or instrument drift.

Step 1: System Calibration & Suitability

  • Action: Scan a standard polystyrene calibration film.

  • Validation: The system is validated for use only if the aromatic C-C stretching peak is detected exactly at 1601

    
     1 cm⁻¹. This ensures the interferometer's laser alignment is accurate.
    

Step 2: Environmental Background Correction

  • Action: Ensure the diamond ATR crystal is clean (wipe with isopropanol and allow to dry). Acquire an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation: The software must digitally subtract atmospheric H₂O (3400-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) from subsequent sample scans 4. If negative peaks appear later, the background has drifted and must be re-taken.

Step 3: Sample Application & Acquisition

  • Action: Place 2-5 mg of the neat bromo-morpholin-2-one derivative directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact.

  • Action: Scan the sample from 4000 to 400 cm⁻¹. Crucial: The lower limit must extend to 400 cm⁻¹ to fully capture the C–Br stretch 3.

Step 4: Orthogonal Verification

  • Action: Apply an ATR correction algorithm to adjust for depth-of-penetration variations at lower wavenumbers.

  • Validation: Verify the sharpness of the C=O peak at 1740-1760 cm⁻¹. If the peak is broadened or split unexpectedly, check for moisture contamination or incomplete solvent removal, and cross-reference with NMR data.

Workflow Visualization

IR_Workflow A 1. System Validation (Polystyrene Standard) B 2. Background Scan (Ambient Air/Blank) A->B C 3. ATR-FTIR Data Acquisition (Neat Sample, 4000-400 cm⁻¹) B->C D 4. Spectral Processing (Baseline & ATR Correction) C->D E Lactone C=O Detection (1740 - 1760 cm⁻¹) D->E F Bromo C-Br Detection (500 - 650 cm⁻¹) D->F G Structural Confirmation (Morpholin-2-one Scaffold) E->G F->G

Fig 1. Self-validating ATR-FTIR workflow for morpholin-2-one structural confirmation.

Quantitative Data: Characteristic Spectral Signatures

Table 2: IR Peak Assignments for Bromo-substituted Morpholin-2-ones

Functional GroupWavenumber Range (cm⁻¹)Intensity / ShapeMechanistic Causality

-Lactone (C=O)
1740 - 1760Strong, SharpInductive effect from ring oxygen and N-substitution increases the bond force constant, shifting it higher than standard esters 2.
C–O–C (Ring Stretch) 1100 - 1200Strong, BroadAsymmetric stretching of the cyclic ether linkage within the morpholin-2-one core 3.
C–Br (Halogen Stretch) 500 - 650Weak to Medium, SharpHigh reduced mass of the bromine atom drastically lowers the vibrational frequency according to Hooke's Law 3.
Aromatic C=C (If substituted)1500 - 1600Medium, SharpIn-plane ring stretching of phenyl substituents commonly found in Aprepitant intermediates 1.

References

  • Source: instanano.
  • Title: Vibrational Spectroscopy (Infrared, IR-Spect.)
  • Title: 5.
  • Source: mdpi.
  • Source: nih.

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A Comparative Guide to Establishing Reference Standards for 6-(4-Bromophenyl)morpholin-2-one Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical framework for establishing, characterizing, and utilizing a reference standard for 6-(4-Bromophenyl)morpholin-2-one, a heterocyclic compound representative of scaffolds found in medicinal chemistry.[1] We will move beyond rote protocols to explain the scientific rationale behind methodological choices, comparing key analytical techniques to ensure the establishment of a robust, reliable, and self-validating quality control system.

The Imperative of a Well-Characterized Reference Standard

In pharmaceutical quality control, analytical measurements performed with relative methods, such as High-Performance Liquid Chromatography (HPLC), are mandatory for ensuring the identity, strength, purity, and quality of a substance.[2][3] These measurements must be traceable to a primary reference standard.[4]

According to the International Council for Harmonisation (ICH) guideline Q7, a Primary Reference Standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[4] It can be obtained from an officially recognized source (like USP, Ph. Eur.) or established in-house through independent synthesis and rigorous characterization.[2][4][5] For a novel or non-compendial substance like 6-(4-Bromophenyl)morpholin-2-one, an in-house primary standard is often the only option. A Secondary Reference Standard is then established by comparison to the primary standard and is used for routine quality control.[5][6] This hierarchical approach ensures consistency and traceability throughout the drug development lifecycle.[6]

Potential Impurity Profile: A Synthesis-Based Approach

Effective quality control requires an understanding of what impurities might be present. The potential impurity profile is intrinsically linked to the synthetic route, potential side reactions, and degradation pathways. While various methods exist for synthesizing morpholine derivatives[1][7], a plausible route to 6-(4-Bromophenyl)morpholin-2-one could involve the cyclization of an N-substituted amino alcohol precursor.

From this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 4-bromoaniline or other precursors.

  • Process-Related Impurities: By-products from incomplete reactions or side reactions such as the formation of isomers (e.g., substitution at a different position on the morpholinone ring).[8]

  • Over-brominated Species: Formation of dibromo- or other poly-brominated byproducts if bromination is part of the synthesis.[8]

  • Degradation Products: Hydrolysis of the lactone ring or oxidation of the morpholine nitrogen.

Identifying and synthesizing these potential impurities is crucial for developing a selective analytical method capable of resolving them from the main compound.[9][10][11]

A Multi-Pronged Approach to Primary Standard Characterization

To qualify a new batch of 6-(4-Bromophenyl)morpholin-2-one as a primary reference standard, a comprehensive suite of orthogonal analytical techniques must be employed. This ensures the material is authentic and of high purity, as stipulated by ICH Q7.[4][12]

  • Structural Confirmation (Identity):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[13][14] The chemical shifts, coupling constants, and integration of peaks provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups.[15] 2D-NMR techniques (like COSY, HSQC) can further validate the structural assignment.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[16] The fragmentation pattern can also offer additional structural evidence.

  • Purity and Assay Assignment:

    • Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment.[17][18] It separates the main compound from its organic impurities. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the detection wavelength.

    • Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to determine the melting point and assess purity based on the principle of melting point depression, providing a purity value without chromatographic separation.

    • Quantitative NMR (qNMR): This technique allows for the direct determination of the compound's purity (assay) by integrating the signal of the analyte against a certified reference material with a known concentration. It is a powerful orthogonal method as it does not rely on the response factor of the analyte.

    • Residual Solvents (Headspace GC): Gas chromatography with headspace injection is used to identify and quantify any residual solvents from the synthesis and purification process.

    • Water Content (Karl Fischer Titration): This is the standard method for accurately determining the water content in the material.

    • Inorganic Impurities (Sulphated Ash): This test quantifies the amount of non-volatile inorganic impurities in the sample.

The final assigned purity value of the reference standard is a mass balance calculation, taking into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.

Comparative Guide to Analytical Methods for Routine QC

While a full suite of tests is needed to certify a primary standard, a more streamlined set of methods is used for routine quality control of subsequent batches using a secondary standard. The choice of method depends on the specific requirements of the analysis.[19][20]

Technique Principle Strengths for 6-(4-Bromophenyl)morpholin-2-one QC Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase.[17]High resolution for separating structurally similar impurities.[18] Excellent quantitation and reproducibility. Widely available and robust.[19]Requires a reference standard for quantitation. Assumes equal detector response for all impurities in area % calculations. Not suitable for non-chromophoric or volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[21]Excellent for identifying and quantifying volatile impurities and residual solvents. High sensitivity and specificity.[19]The compound may require derivatization to increase volatility and thermal stability.[22] Not suitable for non-volatile or thermally labile impurities.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[14][15]Provides an absolute purity value (assay) without needing a specific reference standard of the same compound. Can identify and quantify impurities simultaneously if their structures are known.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a certified internal standard. Can be complex for samples with many overlapping signals.

For routine quality control of 6-(4-Bromophenyl)morpholin-2-one, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the recommended primary technique due to its balance of resolution, sensitivity, and robustness for analyzing compounds of this nature.[17][23]

Experimental Protocols and Workflows

Workflow for Reference Standard Establishment and Use

The following diagram illustrates the logical workflow from the initial characterization of a primary reference standard to its use in routine quality control. This systematic process ensures traceability and validates the quality of each analytical measurement.

G cluster_0 Primary Standard Establishment cluster_1 Secondary Standard Qualification & Routine Use candidate Candidate Material (High Purity Lot) identity Identity Confirmation (NMR, HRMS) candidate->identity Characterization purity Purity & Property Analysis (HPLC, DSC, qNMR, KF, GC, Ash) candidate->purity Characterization mass_balance Mass Balance Calculation & Purity Assignment identity->mass_balance purity->mass_balance primary_std Qualified Primary Reference Standard mass_balance->primary_std Certification comparison Comparative Analysis (vs. Primary Standard via HPLC) primary_std->comparison Calibrant secondary_candidate Production Lot for Secondary Standard secondary_candidate->comparison secondary_std Qualified Secondary Reference Standard comparison->secondary_std Qualification routine_qc Routine QC of API Batches secondary_std->routine_qc Working Standard

Sources

Comparative stability studies of substituted morpholin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Studies of Substituted Morpholin-2-ones: A Technical Guide for Lead Optimization and Polymer Design

Substituted morpholin-2-ones are highly versatile six-membered heterocyclic scaffolds. While they are structurally similar to morpholines and piperidines, the presence of a cyclic ester (lactone) introduces unique stereoelectronic properties. These compounds serve as critical intermediates in the asymmetric synthesis of pharmaceuticals (such as the antiemetic drug aprepitant)[1], act as monomers for environmentally-responsive poly(aminoesters)[2], and function as traceless linkers in reversible bioconjugation[3].

However, the utility of a morpholin-2-one derivative is entirely dictated by its stability. Depending on the substitution pattern—particularly at the endocyclic nitrogen—these rings can exhibit extreme thermodynamic instability (rapidly polymerizing), kinetic susceptibility to hydrolysis, or prolonged stability[2][4]. As a Senior Application Scientist, I have structured this guide to objectively compare the stability profiles of morpholin-2-ones against alternative scaffolds, explain the causality behind their degradation mechanisms, and provide self-validating experimental protocols for stability assessment.

Stereoelectronic Fundamentals: The Causality of Stability

The stability of the morpholin-2-one ring is not arbitrary; it is governed by the hybridization state of the endocyclic nitrogen and the resulting ring strain[2].

  • N-Acyl Morpholin-2-ones: When an acyl group is attached to the nitrogen, the nitrogen's lone pair delocalizes into the acyl carbonyl. This forces the nitrogen into a planar,

    
    -like hybridization state. The planarization of the nitrogen atom significantly increases the strain within the six-membered lactone ring. Consequently, N-acyl morpholin-2-ones are thermodynamically unstable and readily undergo ring-opening polymerization (ROP) to form poly(aminoesters)[2].
    
  • N-Alkyl/Aryl Morpholin-2-ones: In contrast, N-alkyl or N-aryl substitution allows the nitrogen to maintain a pyramidal,

    
    -like geometry. This relieves ring strain, making the monomer thermodynamically stable against polymerization. However, because it remains a lactone, it is kinetically susceptible to base-catalyzed hydrolysis in aqueous environments, degrading into N-(2-hydroxyethyl)amino acids[2][4].
    
  • Morpholin-3-ones (Alternative Scaffold): Shifting the carbonyl group to the 3-position creates a cyclic amide (lactam). Amides are intrinsically less electrophilic than esters, making morpholin-3-ones highly resistant to both hydrolysis and metabolic degradation. They are the preferred choice when a stable pharmacophore is required[1][5].

Pathway A N-Substituted Morpholin-2-one B Aqueous Environment (pH > 7.4) A->B Exposure C Ring-Opening Hydrolysis B->C OH- Attack D N-(2-Hydroxyethyl) amino acid C->D Primary Product E Diketopiperazine (Secondary Byproduct) D->E Intramolecular Cyclization

Caption: Hydrolytic degradation pathway of substituted morpholin-2-ones in aqueous environments.

Quantitative Stability Comparison

To guide scaffold selection, the following table synthesizes the stability profiles of various morpholine derivatives under physiological conditions (pH 7.4, 37°C).

ScaffoldN-SubstitutionNitrogen HybridizationPrimary Degradation PathwayHalf-Life (

)
Ideal Application
Morpholin-2-one Acyl

(Planar)
Ring-Opening Polymerization< 5 mins (in situ)Monomers for PAEs[2]
Morpholin-2-one Alkyl / Aryl

(Pyramidal)
Base-catalyzed Hydrolysis~2 - 4 hoursTraceless Linkers[3][4]
Morpholin-3-one Alkyl / Aryl

(Amide)
Highly Stable> 7 daysStable Pharmacophores[1]
Acyclic Ester Alkyl

Hydrolysis~12 - 24 hoursProdrugs

Data Interpretation: If your goal is to design a pH-responsive delivery vector or a traceless bioconjugation linker, the N-alkyl morpholin-2-one is superior to acyclic esters due to its predictable, anchimerically-assisted hydrolysis[3][4]. If metabolic stability is the goal, the morpholin-3-one or a standard morpholine ether must be utilized[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously assess the stability of synthesized morpholin-2-ones, the following protocols have been designed as self-validating systems. They ensure that data artifacts (such as intermediate precipitation or solvent evaporation) do not masquerade as kinetic data.

Protocol 1: NMR-Monitored Hydrolytic Degradation Assay

This protocol determines the hydrolytic half-life of N-alkyl morpholin-2-ones. We utilize


H NMR in 

rather than HPLC to allow for the continuous, non-destructive monitoring of both the starting material and the degradation products in real-time[4].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in

    
    , adjusted to pD 7.4 (accounting for the isotope effect: pD = pH meter reading + 0.4). Causality: A strong buffer is required because the hydrolysis of the lactone generates an acidic carboxylic acid, which would otherwise lower the pH and artificially halt the base-catalyzed degradation.
    
  • Internal Standard Addition: Add 1.0 mM of TSP (Trimethylsilylpropanoic acid) to the buffer.

  • Sample Initiation: Dissolve exactly 10.0 mg of the N-alkyl morpholin-2-one in 600 µL of the buffered

    
     and immediately transfer to an NMR tube.
    
  • Data Acquisition: Insert the tube into an NMR spectrometer thermostated at 37°C. Acquire

    
    H NMR spectra every 15 minutes for 12 hours.
    
  • Self-Validation (Mass Balance Check): Integrate the morpholin-2-one signal (e.g., the distinct C6-protons) and the emerging N-(2-hydroxyethyl)amino acid product signals relative to the TSP standard.

    • Validation Trigger: The molar sum of the lactone and the hydrolyzed product must equal the initial starting concentration (relative to TSP) at every time point. If the total mass drops below 95%, it indicates the formation of unobserved, insoluble intermediates (such as diketopiperazines)[4], and the simple first-order kinetic assumption is invalidated.

Workflow Step1 Synthesize & Purify Morpholin-2-one Step2 Prepare D2O/Buffer Solutions (pD 5.0 - 9.0) Step1->Step2 Step3 Incubate at 37°C (Thermostated NMR) Step2->Step3 Step4 Acquire 1H NMR Spectra over Time Step3->Step4 Step5 Mass Balance Check & Kinetic Analysis Step4->Step5

Caption: NMR-monitored experimental workflow for morpholin-2-one stability profiling.

Protocol 2: Thermodynamic Assessment of Ring-Opening Polymerization (ROP)

For N-acyl morpholin-2-ones, stability is defined by their resistance to polymerization. This protocol measures the equilibrium monomer concentration (


) to calculate the thermodynamic parameters of the ring[2].

Step-by-Step Workflow:

  • Reaction Setup: In a glovebox, dissolve the N-acyl morpholin-2-one in dry dichloromethane (DCM) at varying initial concentrations (0.5 M, 1.0 M, 2.0 M).

  • Catalyst Addition: Add an organocatalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) at 1 mol% to initiate polymerization.

  • Equilibration: Seal the reactions and incubate at a specific temperature (e.g., 25°C) until the monomer concentration stabilizes (typically 24 hours).

  • Quenching & Analysis: Quench the reaction with benzoic acid. Determine

    
     via 
    
    
    
    H NMR by comparing the integration of the residual monomer against the polymer backbone signals.
  • Self-Validation (Reversibility Check): To prove true thermodynamic equilibrium, take a purified sample of the resulting poly(aminoester), dissolve it in DCM with TBD, and allow it to depolymerize.

    • Validation Trigger: The depolymerization must yield the exact same

      
       as the forward polymerization. If it does not, the system is under kinetic control, and the thermodynamic stability calculations (
      
      
      
      ,
      
      
      ) via the Van 't Hoff equation are invalid.

References

Sources

Determining optical rotation of chiral 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chiral analysis of 6-(4-Bromophenyl)morpholin-2-one not just as a routine measurement, but as a critical quality attribute (CQA) assessment. This compound, characterized by its morpholinone heterocycle and halogenated aromatic ring, is a highly valuable chiral intermediate in the synthesis of neuroactive active pharmaceutical ingredients (APIs).

Because regulatory bodies like the FDA mandate strict control over the enantiomeric purity of chiral drugs, relying on a single analytical method is often insufficient. To establish a robust analytical control strategy, we must objectively compare three orthogonal modalities: Traditional Polarimetry , Chiral HPLC with Circular Dichroism (CD) Detection , and Vibrational Circular Dichroism (VCD) .

Below is an in-depth comparison guide designed to help drug development professionals select, validate, and execute the optimal optical rotation methodology for this specific morpholinone derivative.

Modality Decision Architecture

Selecting the correct analytical technique depends entirely on the purity of your sample and the regulatory phase of your project.

Decision matrix for selecting the optimal chiral analysis modality based on sample state.

Comparative Performance Analysis

To objectively evaluate these technologies, we must look at how they interact with the specific structural features of 6-(4-Bromophenyl)morpholin-2-one. The compound possesses a strong UV chromophore (the bromophenyl group) and a strong IR dipole (the morpholin-2-one carbonyl group), making it amenable to all three techniques.

Analytical ParameterTraditional PolarimetryChiral HPLC-CDVibrational Circular Dichroism (VCD)
Primary Output Specific Rotation (

)
Enantiomeric Excess (

), Elution Order
Absolute Configuration (R/S)
Physical Principle Bulk rotation of linearly polarized light at 589 nm[1].Differential absorption of circularly polarized UV light[2].Differential absorption of circularly polarized IR light[3].
Sample Requirement High (10–50 mg/mL)Very Low (<1 mg/mL)High (30–50 mg/mL)
Matrix Tolerance Poor (Requires absolute chemical purity)Excellent (Chromatographic separation)Moderate (Solvent IR masking must be managed)
Time-to-Result < 5 minutes15–30 minutes per injection2–4 hours (including DFT calculations)

Experimental Workflows & Self-Validating Protocols

As scientists, we cannot simply follow instructions; we must understand the causality behind every parameter. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Specific Rotation ( ) via Traditional Polarimetry

Polarimetry is the compendial standard for routine Quality Control (QC) of pure chiral compounds[1].

  • Step 1: System Zeroing & Blanking. Fill a 100 mm quartz polarimeter cell with HPLC-grade Methanol. Place it in the instrument and zero the detector.

    • Causality: Quartz cells can develop microscopic stress fractures that induce artificial optical rotation. Zeroing with the exact cell and solvent eliminates this geometric artifact.

  • Step 2: Sample Preparation. Dissolve exactly 100.0 mg of 6-(4-Bromophenyl)morpholin-2-one in 10.0 mL of Methanol (

    
     g/100  mL).
    
    • Causality: Polarimetry lacks the sensitivity of spectroscopic methods. A high, precisely known concentration is mathematically required by Biot’s Law (

      
      ) to minimize propagation of error[1].
      
  • Step 3: Thermostated Measurement. Equilibrate the cell to exactly 20.0 °C using a Peltier temperature controller and measure the rotation at the Sodium D-line (589 nm).

    • Causality: Specific rotation is highly temperature-dependent due to solvent expansion and conformational shifts in the morpholine ring.

  • Validation Check: The system is self-validating if a subsequent reading of the solvent blank returns to exactly

    
    . If baseline drift occurs, the sample data is discarded.
    
Protocol B: Enantiomeric Excess via Chiral HPLC-CD

When the sample contains reaction impurities or the opposite enantiomer, polarimetry fails because optical activity is additive[4]. Chiral HPLC with a Circular Dichroism (CD) detector isolates the enantiomers and identifies their Cotton effects[2].

  • Step 1: Stationary Phase Selection. Utilize an immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA).

    • Causality: The

      
       interactions from the bromophenyl group and hydrogen bonding from the morpholinone carbonyl provide the necessary three-point interaction for chiral recognition on the amylose backbone.
      
  • Step 2: Mobile Phase Optimization. Run an isocratic elution of Hexane / Isopropanol (80:20 v/v) at 1.0 mL/min.

    • Causality: Non-polar mobile phases maximize the hydrogen-bonding interactions between the analyte and the CSP, driving enantiomeric resolution.

  • Step 3: Dual UV/CD Detection. Set the UV detector to 254 nm (concentration) and the CD detector to the compound's absorption maximum (~230-260 nm).

    • Causality: The UV peak integrates the total mass (

      
       calculation), while the CD detector outputs a positive peak for one enantiomer and a negative peak for the other, instantly determining the elution order of the (+)- and (-)-isomers[2].
      
  • Validation Check: Inject a known racemic standard of 6-(4-Bromophenyl)morpholin-2-one. The system is validated only if the resolution (

    
    ) between the two peaks is 
    
    
    
    and the CD signals are perfectly symmetrical (equal and opposite areas).
Protocol C: Absolute Configuration via Vibrational Circular Dichroism (VCD)

To satisfy regulatory requirements for New Chemical Entities (NCEs), the absolute 3D spatial arrangement (R or S configuration) must be proven. VCD achieves this in solution without requiring crystallization[5].

Workflow for determining absolute configuration using FTIR-VCD and DFT calculations.
  • Step 1: Ab Initio DFT Calculations. Construct the in silico models of both the (R)- and (S)-enantiomers of 6-(4-Bromophenyl)morpholin-2-one. Run Density Functional Theory (DFT) calculations to predict their theoretical IR and VCD spectra[6].

    • Causality: VCD spectra are highly complex. Without a quantum mechanical model to compare against, the experimental data cannot be translated into an R/S assignment.

  • Step 2: Sample Preparation. Dissolve 40 mg of the sample in 150

    
    L of deuterated chloroform (
    
    
    
    ) and load into a 100
    
    
    m pathlength BaF2 cell.
    • Causality:

      
       is chosen because it is IR-transparent in the critical 
      
      
      
      region, allowing the instrument to clearly read the strong morpholin-2-one carbonyl (
      
      
      ) stretching vibration[7].
  • Step 3: FTIR-VCD Measurement. Acquire the spectrum using an FTIR spectrometer equipped with a Photoelastic Modulator (PEM).

    • Causality: The VCD signal (

      
      ) is 
      
      
      
      to
      
      
      times weaker than the standard IR signal. The PEM rapidly alternates between left- and right-circularly polarized light, allowing a lock-in amplifier to extract this ultra-weak differential signal from the background noise[8].
  • Validation Check: Measure the enantiomer and the solvent blank. The system is validated if the subtraction of the solvent baseline yields a VCD spectrum that mathematically correlates (via neighborhood similarity index) with the DFT-predicted spectrum of either the R or S model.

References

  • Rudolph Research Analytical. Specific Rotation Equation Vs Optical Rotation - Polarimetry. Retrieved from: [Link]

  • Pacific BioLabs. Polarimetry. Retrieved from:[Link]

  • Bruker. Vibrational circular dichroism (VCD). Retrieved from:[Link]

  • National Institutes of Health (PMC). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Retrieved from:[Link]

  • Wikipedia. Vibrational circular dichroism. Retrieved from:[Link]

  • Hinds Instruments. Vibrational Circular Dichroism. Retrieved from:[Link]

Sources

Safety Operating Guide

6-(4-Bromophenyl)morpholin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates like 6-(4-Bromophenyl)morpholin-2-one requires more than just following a basic Safety Data Sheet (SDS). It demands a rigorous, mechanistic understanding of the molecule's behavior from the benchtop to the incinerator.

This compound features a brominated phenyl ring attached to a morpholin-2-one core (a cyclic lactone/amine). Because it is a halogenated organic compound, its disposal is heavily regulated. Improper destruction can lead to the release of hydrogen bromide (HBr) gas or the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).

The following guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and disposal of 6-(4-Bromophenyl)morpholin-2-one, ensuring full compliance with environmental regulations and laboratory safety standards.

The Chemistry of Disposal: Why Segregation is Critical

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to strict land disposal restrictions [1]. The presence of the bromine atom in 6-(4-Bromophenyl)morpholin-2-one fundamentally alters the waste management strategy compared to non-halogenated solvents or building blocks.

  • Causality of Segregation: Halogenated waste has a lower heating value (BTU) than standard organic waste. If mixed with non-halogenated solvents, it degrades the overall combustibility of the waste stream, requiring the disposal facility to consume supplemental fuel to maintain the >1000°C temperatures required for complete destruction. Furthermore, mixing halogenated waste with incompatible chemicals (e.g., strong reducing agents like alkali metals) can trigger violent, exothermic dehalogenation reactions.

WasteWorkflow Start 6-(4-Bromophenyl)morpholin-2-one Waste Generation Segregation Halogenated Waste Segregation Start->Segregation Collect Storage Satellite Accumulation (Secondary Containment) Segregation->Storage Store <90 Days Transport Licensed Hazmat Transport Storage->Transport Manifest Incineration High-Temp Incineration (>1000°C) Transport->Incineration Transfer Scrubber Alkaline Flue Gas Scrubbing (HBr removal) Incineration->Scrubber Exhaust Gas Emission Clean Exhaust & Ash Landfill Scrubber->Emission Neutralized

Lifecycle and destruction pathway for brominated organic waste.

Operational Waste Streams & Quantitative Limits

To maintain a self-validating safety system, your laboratory must categorize waste streams at the point of generation. Below is the quantitative and qualitative breakdown for managing 6-(4-Bromophenyl)morpholin-2-one waste.

Waste Stream CategoryPhysical StatePrimary Chemical HazardRCRA / EPA RoutingMaximum Accumulation
Pure Compound / Mother Liquor Solid / Viscous LiquidHalogenated Organic, Target Organ ToxicityHigh-Temperature Incineration (HTI)55 Gallons (or 1 Qt Acute)
Aqueous Rinsate Liquid (pH 6-8)Trace Halogenated Organics, Aquatic ToxicityWastewater Treatment (if permitted) or HTI90 Days (Large Qty Generator)
Contaminated Consumables Solid (Gloves, Silica)Residual Brominated OrganicsSolid Hazardous Waste Landfill / HTIN/A (Manage by weight)
Spill Cleanup Material Solid (Vermiculite)Concentrated Halogenated OrganicsHigh-Temperature Incineration (HTI)Immediate transfer to main hub

Step-by-Step Methodologies

Protocol A: Routine Laboratory Accumulation

This protocol ensures that day-to-day handling of the compound does not create downstream logistical failures or safety hazards.

  • Container Selection: Utilize high-density polyethylene (HDPE) or amber glass carboys for liquid waste, and wide-mouth HDPE jars for solid waste (e.g., contaminated silica gel from chromatography).

    • Causality: The morpholin-2-one ring contains a lactone that can slowly hydrolyze. Amber glass prevents UV-catalyzed radical debromination, which could otherwise lead to the buildup of reactive bromine radicals and pressure inside the container.

  • Labeling & Documentation: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Organic Waste - Contains Bromine and Morpholine Derivatives."

    • Causality: Accurate labeling prevents the accidental mixing of this waste with acetone or nitric acid, which could cause a catastrophic exothermic reaction.

  • Volume Control: Fill containers to an absolute maximum of 90% capacity.

    • Causality: Leaving a 10% headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture.

  • Secondary Containment: Place all accumulation containers in a chemically resistant secondary tray, strictly segregated from non-halogenated solvents and strong bases.

Protocol B: Spill Response and Decontamination Workflow

In the event of an accidental release of 6-(4-Bromophenyl)morpholin-2-one (either as a dry powder or dissolved in a solvent like dichloromethane), execute the following self-validating recovery loop.

  • Isolation & PPE: Evacuate the immediate 5-foot radius. Don nitrile gloves (double-gloved), tightly sealed safety goggles, and a half-mask respirator equipped with P100/Organic Vapor cartridges.

  • Containment: If dissolved in solvent, encircle the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Causality: Standard paper towels should be avoided for concentrated halogenated solvent spills, as they do not suppress vapor release effectively and increase the volume of combustible waste.

  • Mechanical Recovery: Use non-sparking polypropylene scoops to transfer the absorbed material into a designated solid hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a 5% mild detergent solution.

    • Causality: The morpholin-2-one core has moderate polarity. A detergent wash ensures that any micro-crystalline residues that have adhered to the benchtop are solubilized and removed. Collect this rinsate as halogenated aqueous waste.

The Destruction Mechanism: High-Temperature Incineration (HTI)

When you hand off 6-(4-Bromophenyl)morpholin-2-one to a licensed disposal facility, it undergoes High-Temperature Incineration (HTI), which is the only EPA-approved method for completely destroying brominated organic compounds [2].

The Mechanistic Breakdown of HTI:

  • Primary Combustion (>1000°C): The waste is injected into a rotary kiln. At these temperatures, the carbon-carbon and carbon-bromine bonds are homolytically cleaved.

  • Preventing Dioxin Formation: If the cooling process is too slow, recombining radicals can form PBDDs/PBDFs. To prevent this, modern incinerators utilize a rapid "quench" system that drops the flue gas temperature from 1000°C to below 200°C in milliseconds.

  • Alkaline Scrubbing: The combustion of the bromophenyl group generates hydrogen bromide (HBr) gas. The exhaust gas is passed through a wet scrubber containing a lime slurry (Calcium Hydroxide).

    • Reaction:

      
      
      
    • Causality: This neutralization step prevents highly corrosive and toxic acid rain precursors from being released into the atmosphere, converting the hazard into benign calcium bromide salts that can be safely landfilled.

References

  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency URL: [Link]

  • Title: Engineering Handbook For Hazardous Waste Incineration Source: National Environmental Publications Internet Site (NEPIS), Environmental Protection Agency URL: [Link]

Personal protective equipment for handling 6-(4-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 6-(4-Bromophenyl)morpholin-2-one requires moving beyond generic safety data sheets. To ensure operational excellence and protect laboratory personnel, we must understand the causality behind the chemical's hazards.

This guide provides a self-validating, step-by-step operational framework for handling, transferring, and disposing of this compound, synthesizing technical accuracy with field-proven laboratory logistics.

Chemical Profiling & Mechanistic Hazard Causality

6-(4-Bromophenyl)morpholin-2-one is a highly valuable intermediate in drug development, but its structural features dictate strict handling protocols.

The Causality of Exposure:

  • Lipophilic Penetration: The 4-bromophenyl substituent imparts significant lipophilicity to the molecule. This allows the compound to easily bypass the aqueous barrier of the stratum corneum (outer skin layer) if dermal contact occurs.

  • Electrophilic Reactivity: The morpholin-2-one core is a lactone (cyclic ester). The carbonyl carbon is electrophilic and can react with nucleophilic biological macromolecules (e.g., proteins in the skin or respiratory tract), leading to localized tissue irritation.

  • Hazard Classification: Due to these properties, halogenated morpholine derivatives are universally classified as Skin Irritants (Category 2), Eye Irritants (Category 2A), and carry a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) warning for respiratory tract irritation .

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly permeable to lipophilic, halogenated organics and provide a false sense of security. PPE must be scaled according to the operational volume and the physical state of the compound 1.

PPE CategoryAnalytical Scale (< 1 g)Preparative Scale (> 1 g)Causality / Rationale
Hand Protection Single Nitrile (min 4 mil)Double Nitrile or NeopreneHalogenated organics permeate thin latex. Nitrile provides a superior barrier against lipophilic compounds. Self-Validation: Inflate gloves with air and roll the cuff to check for pinhole leaks prior to donning.
Eye/Face ANSI Z87.1 Safety GlassesSplash Goggles + Face ShieldProtects against fine powder aerosolization and solvent splashes during the highly exothermic dissolution phase.
Body Standard Lab Coat (Cotton)Flame-resistant (FR) Lab Coat + ApronPrevents dermal accumulation of dust. FR coats are mandatory if using flammable solvents (e.g., THF, DCM) for dissolution.
Respiratory Fume Hood (No respirator)N95 / P100 Particulate RespiratorSTOT SE 3 hazard. Fine powders pose severe inhalation risks; local exhaust ventilation is the primary defense.

Step-by-Step Handling Protocol

Because 6-(4-Bromophenyl)morpholin-2-one is typically handled as a fine crystalline powder, static charge and aerosolization are your primary logistical enemies.

G Start 1. PPE & Hood Setup Weighing 2. Anti-Static Weighing Start->Weighing Verify >100 fpm airflow Transfer 3. Vessel Transfer Weighing->Transfer Minimize dust aerosolization Dissolution 4. Solvent Addition Transfer->Dissolution Seal vessel immediately Decon 5. Surface Decontamination Dissolution->Decon Wash residual powder Waste 6. Halogenated Waste Disposal Decon->Waste Segregate solid/liquid waste

Workflow for the safe handling and transfer of 6-(4-Bromophenyl)morpholin-2-one.
Methodology: Analytical to Preparative Scale Transfer
  • Fume Hood Validation: Before introducing the chemical, verify that the chemical fume hood maintains a face velocity of 100–120 feet per minute (fpm).

    • Self-Validation Step: Tape a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward, confirming negative pressure.

  • Static Mitigation: Use an anti-static weighing boat and an ionizer gun if available.

    • Causality: Static charge causes fine powders to repel each other and aerosolize, adhering to gloves and increasing the risk of secondary exposure outside the hood.

  • Weighing and Transfer: Use a clean, dry stainless steel or PTFE spatula. Transfer the pre-calculated mass directly into the reaction vessel. Do not leave the bulk container open to ambient air, as ambient moisture can initiate slow hydrolysis of the lactone ring, degrading your reagent.

  • Dissolution: Add the reaction solvent slowly down the inner wall of the vessel.

    • Self-Validation Step: Visual confirmation of a completely clear solution validates that no solid particulate remains to pose a dust hazard upon opening the vessel later.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe. Dispose of wipes immediately in solid hazardous waste.

Emergency Response & Spill Management

Because this compound is a solid, sweeping it dry will generate a hazardous dust cloud. Your response must be causality-driven:

  • Small Spills (< 50 g): Do not sweep. Cover the powder with a damp absorbent pad (using water or a low-volatility solvent like isopropanol) to suppress aerosolization. Carefully scoop the wetted mass into a compatible, sealable secondary container.

  • Dermal Exposure: Immediately remove contaminated gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial: Do not use organic solvents (like acetone) to wash your skin. Solvents will strip the skin's natural oils and accelerate the dermal absorption of the brominated compound.

Waste Disposal & Logistics Plan

Due to the presence of the bromine atom, 6-(4-Bromophenyl)morpholin-2-one and its reaction byproducts must be strictly segregated from non-halogenated waste streams. Mixing halogenated waste with incompatible solvents (like acetone) can form highly toxic or explosive mixtures and violates environmental regulations 2.

Step-by-Step Disposal Procedure:
  • Satellite Accumulation Area (SAA) Setup: Designate an SAA within the line of sight of the generation point (e.g., inside the fume hood or a vented under-hood cabinet). SAAs must be inspected weekly for container leakage 2.

  • Segregation: Collect all liquid waste containing this compound in a clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Place contaminated weighing boats, Kimwipes, and disposable spatulas into a heavy-duty, sealable polyethylene bag or bucket labeled "Solid Halogenated Debris." Never dispose of these in standard municipal trash 3.

  • Labeling Compliance: Ensure the hazardous waste label spells out the full chemical name. Abbreviations (e.g., "Bromo-morph") are not legally compliant for RCRA waste tracking and will result in expensive identification testing billed back to the lab 3.

  • Container Headspace: Never fill liquid waste containers beyond 90% capacity.

    • Causality: Temperature fluctuations in the lab can cause solvent expansion; leaving headspace prevents catastrophic container rupture.

References

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from[Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

Sources

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